molecular formula C6H14ClFN2O2 B1512404 DL-5-Fluorolysine hydrochloride

DL-5-Fluorolysine hydrochloride

Cat. No.: B1512404
M. Wt: 200.64 g/mol
InChI Key: KTFUKZRKBXLIKP-YKXIHYLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-5-Fluorolysine hydrochloride is a useful research compound. Its molecular formula is C6H14ClFN2O2 and its molecular weight is 200.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14ClFN2O2

Molecular Weight

200.64 g/mol

IUPAC Name

(2S)-2,6-diamino-5-fluorohexanoic acid;hydrochloride

InChI

InChI=1S/C6H13FN2O2.ClH/c7-4(3-8)1-2-5(9)6(10)11;/h4-5H,1-3,8-9H2,(H,10,11);1H/t4?,5-;/m0./s1

InChI Key

KTFUKZRKBXLIKP-YKXIHYLHSA-N

Isomeric SMILES

C(CC(CN)F)[C@@H](C(=O)O)N.Cl

Canonical SMILES

C(CC(C(=O)O)N)C(CN)F.Cl

sequence

X

Origin of Product

United States

Foundational & Exploratory

Technical Guide: DL-5-Fluorolysine (5-F-Lys)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of DL-5-fluorolysine, a non-canonical amino acid used as a mechanistic probe in enzymology, a structural label in 19F NMR spectroscopy, and a modulator of peptide pharmacokinetics.

Content Type: Technical Whitepaper Subject: Non-Canonical Amino Acid | Fluorinated Analogs Target Audience: Structural Biologists, Medicinal Chemists, Enzymologists

Executive Summary

DL-5-fluorolysine (5-F-Lys), also known as


-fluorolysine, is a fluorinated analog of lysine where a hydrogen atom on the 

-carbon (C5) is replaced by fluorine. This modification introduces a strong electron-withdrawing group adjacent to the

-amino group, significantly lowering its pKa from ~10.5 to the physiological range (~8.2–9.4).

This pKa shift makes 5-F-Lys a critical tool for:

  • Mechanistic Enzymology: Probing radical intermediates in aminomutases (e.g., Lysine 5,6-aminomutase).[1][2][3][4]

  • Medicinal Chemistry: Modulating the basicity of peptide drugs to alter receptor binding affinity without changing steric bulk significantly.

  • Structural Biology: Serving as a sensitive 19F NMR probe to monitor local electrostatic environments and protein folding.

Chemical & Physical Core

Structure and Stereochemistry

The user-specified "DL" designation indicates a racemic mixture of (2R)- and (2S)-5-fluorolysine.

  • L-Isomer (2S): The biologically active enantiomer accepted by translational machinery and most enzymes.

  • D-Isomer (2R): Generally inert or potentially inhibitory in biological systems. When using DL mixtures in biological assays, the concentration is typically doubled relative to pure L-isomer protocols to ensure sufficient active substrate availability.

The "Fluorine Effect" on pKa

The defining feature of 5-F-Lys is the inductive effect (-I) of the fluorine atom at the


-position.
  • Lysine pKa (

    
    -NH
    
    
    
    ):
    ~10.5 (Predominantly protonated at pH 7.4).
  • 5-Fluorolysine pKa (

    
    -NH
    
    
    
    ):
    ~8.2 – 9.4.

Implication: At physiological pH (7.4), a significant fraction of 5-F-Lys residues may exist in the neutral (deprotonated) state, unlike native lysine. This property allows researchers to test the necessity of a positive charge in protein-protein interactions or enzyme active sites.

19F NMR Properties
  • Sensitivity: 19F has 100% natural abundance and 83% sensitivity relative to 1H.[5]

  • Chemical Shift: The 5-fluoro group typically resonates in the aliphatic fluorine range (approx. -180 to -220 ppm relative to CFCl

    
    , depending on solvent and ionization state).
    
  • Anisotropy: The C-F bond exhibits significant chemical shift anisotropy (CSA), making it sensitive to molecular tumbling rates, useful for studying protein dynamics.

Synthesis & Sourcing

Photochemical Fluorination (Radical Route)

A common synthetic route involves the direct fluorination of lysine precursors using electrophilic fluorinating agents under UV irradiation.

  • Reagents: Lysine, CF

    
    OF (Trifluoromethyl hypofluorite) or F
    
    
    
    gas, HF solvent.
  • Mechanism: Radical substitution at the C5 position.

  • Yield: Often produces a mixture of diastereomers and regioisomers (4-fluoro vs 5-fluoro), requiring rigorous HPLC purification.

Chemo-Enzymatic Synthesis

To obtain enantiopure L-5-fluorolysine, chemo-enzymatic methods are preferred.

  • Precursor: L-Homoserine or specific lactones.

  • Enzymatic Resolution: Using acylases to resolve the DL-mixture if starting from a racemic chemical synthesis.

Biological Applications & Mechanisms[3][6]

Mechanistic Probe in Radical Enzymes

5-F-Lys is extensively used to study Lysine 5,6-aminomutase (5,6-LAM) .

  • Mechanism: 5,6-LAM catalyzes a 1,2-amino shift.[4] The reaction involves a radical intermediate.[2][6]

  • Probe Utility: The 5-fluoro substitution stabilizes specific radical intermediates (e.g., the 5-FS radical) or alters the kinetics of hydrogen abstraction, allowing these transient species to be trapped and detected via EPR (Electron Paramagnetic Resonance) spectroscopy.

Peptide Therapeutics (GIP Antagonists)

In drug development, 5-F-Lys is incorporated into peptide antagonists (e.g., GIP(3-30)NH


 analogs).
  • Goal: To determine if the positive charge of a specific lysine residue is essential for receptor binding.

  • Outcome: If replacing Lys with 5-F-Lys (lower pKa) maintains potency, the high basicity of the amine is likely not critical. If potency drops, the positive charge is essential.

Translational Incorporation (Experimental)

While less common than 4-fluorolysine or fluorotryptophans, 5-F-Lys can be incorporated into proteins using auxotrophic strains.

  • Challenge: The lower pKa of the

    
    -amine may reduce the efficiency of aminoacylation by Lysyl-tRNA Synthetase (LysRS), which often relies on electrostatic recognition.
    
  • Solution: Use of overexpression vectors for LysRS or evolved orthogonal pairs (PylRS variants) if wild-type incorporation is inefficient.

Visualization: Mechanistic & Experimental Workflows

G cluster_0 Chemical Properties cluster_1 Experimental Workflow (Enzymology) Lys Native Lysine (pKa ~10.5) FLys 5-Fluorolysine (pKa ~8.8) Lys->FLys F-substitution at C5 (Delta) Effect Inductive Effect (-I) Deprotonation at pH 7.4 FLys->Effect Modulates Charge Substrate Substrate Analog (5-F-Lys) Effect->Substrate Defines Reactivity Enzyme Enzyme (5,6-LAM) Substrate->Enzyme Binding Radical Stabilized Radical Intermediate Enzyme->Radical Catalysis (Radical Shift) Detection EPR Spectroscopy (Hyperfine Coupling) Radical->Detection Trapping

Figure 1: Comparison of Lysine vs. 5-Fluorolysine properties and the workflow for using 5-F-Lys as a mechanistic probe in radical enzymology.

Experimental Protocols

Protocol A: Incorporation in E. coli (Lysine Auxotrophs)

Note: This protocol assumes the use of a Lysine auxotroph (LysA-) strain. Due to the DL-mixture, toxicity from D-5-F-Lys is possible; control experiments are required.

  • Strain Preparation: Transform E. coli lysine auxotroph (e.g., specific BL21 LysA- variants) with the expression plasmid of interest.

  • Growth Phase:

    • Inoculate into M9 minimal medium supplemented with glucose (0.4%), antibiotics, and L-Lysine (50 µg/mL) .

    • Grow at 37°C until OD

      
       reaches ~0.6 – 0.8.
      
  • Depletion Phase:

    • Centrifuge cells (3000 x g, 10 min) and wash twice with sterile 0.9% NaCl to remove residual Lysine.

    • Resuspend in fresh M9 minimal medium without Lysine .

    • Incubate for 30 minutes at 37°C to deplete intracellular Lysine stores.

  • Induction & Incorporation:

    • Add DL-5-fluorolysine to a final concentration of 1.0 mM (Higher concentration compensates for the inactive D-isomer and potential lower affinity).

    • Add IPTG (0.5 – 1 mM) to induce protein expression.

    • Incubate at 25°C or 30°C for 4–12 hours. (Lower temperature aids folding of proteins with non-canonical residues).

  • Harvest & Analysis:

    • Pellet cells and purify protein via affinity tags (e.g., His-tag).

    • Validation: Confirm incorporation via Intact Mass Spectrometry (Mass shift: +18 Da per Lysine replaced).

Protocol B: 19F NMR Sample Preparation
  • Buffer Exchange: Exchange purified protein into a buffer free of fluorinated compounds (avoid buffers with TFA). Phosphate or HEPES buffers (pH 7.0–7.5) are recommended.

  • D

    
    O Addition:  Add 10% (v/v) D
    
    
    
    O for the lock signal.
  • Standard: Add an internal reference (e.g., TFA or fluorobenzene) in a coaxial insert if absolute chemical shift referencing is required.

  • Acquisition:

    • Probe: 19F-tuned probe (or dual 1H/19F).

    • Temperature: 298 K (typical).

    • Scans: 500–2000 (depending on protein concentration; 5-F-Lys signals can be broad due to CSA).

    • Decoupling: Proton decoupling (1H-decoupled 19F NMR) is recommended to simplify the multiplet caused by H-F coupling at the C5 position.

References

  • Frey, P. A., & Ke, S. C.[1] (2013). 5-Fluorolysine as alternative substrate of lysine 5,6-aminomutase: A computational study.[1][2][7] Computational and Theoretical Chemistry.[2][7][8] Link[1][7]

  • GIP Receptor Antagonism Studies (2017). GIP(3-30)NH2 is a potent competitive antagonist of the GIP receptor. Biochemical Pharmacology. Link

  • Maity, A. N., et al.Radical stabilization is crucial in the mechanism of action of lysine 5,6-aminomutase. (Contextual grounding for 5-F-Lys radical mechanism).
  • General 19F NMR Methodology. 19F NMR Chemical Shift Table and Applications. Alfa Chemistry. Link

  • Synthesis of Fluorinated Amino Acids. Bioorganic and Medicinal Chemistry of Fluorine. (General reference for photochemical fluorination methods). Link

Sources

Introduction: The Rationale for Fluorinating Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conceptual Framework and Research Potential of DL-5-Fluorolysine Hydrochloride

A Note on PubChem CID: As of the latest search, a specific PubChem Compound Identification (CID) for this compound has not been assigned. This suggests that the compound is either novel, not yet registered in the PubChem database, or exists under a different nomenclature. This guide, therefore, is constructed based on established principles of medicinal chemistry, the known properties of fluorinated analogs, and the biological roles of lysine to provide a comprehensive technical framework for researchers, scientists, and drug development professionals interested in the potential of this and similar molecules.

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] When applied to amino acids like lysine, fluorination can lead to compounds with novel biological activities. This compound represents a conceptual fluorinated analog of the essential amino acid lysine. The introduction of a fluorine atom at the 5-position of the lysine side chain is hypothesized to modulate its metabolic stability, receptor binding affinity, and overall biological function, making it a compelling candidate for investigation in various therapeutic areas. This guide will provide a comprehensive overview of the theoretical properties, potential synthesis, hypothesized mechanisms of action, and practical experimental approaches for a compound like this compound.

Predicted Physicochemical Properties and Structural Analogs

While experimental data for this compound is not available, we can predict its properties based on the known characteristics of similar molecules such as DL-5-Hydroxylysine.[3][4][5]

PropertyPredicted Value/Characteristic for this compoundReference Compound: DL-5-Hydroxylysine hydrochloride
Molecular Formula C6H14ClFN2O2C6H15ClN2O3[5]
Molecular Weight Approximately 196.64 g/mol 198.65 g/mol [5]
Appearance White to off-white solidData not available
Solubility Expected to be soluble in water and polar organic solvents like DMSO.[4]Soluble in DMSO.[4]
Stability The C-F bond is generally stable. The hydrochloride salt form enhances stability and solubility.Stable under normal conditions.
pKa The introduction of fluorine is expected to lower the pKa of the amine groups compared to native lysine.Data not available

Conceptual Synthesis Pathway

The synthesis of this compound would likely involve a multi-step process starting from a suitable protected lysine derivative. A plausible synthetic route is outlined below. The introduction of fluorine is a critical step and can be achieved using various fluorinating agents.

Synthesis_of_DL-5-Fluorolysine_hydrochloride A Protected Lysine Derivative B Hydroxylation at C5 A->B e.g., Oxidation/Reduction C Activation of Hydroxyl Group B->C e.g., Tosylation, Mesylation D Nucleophilic Fluorination C->D e.g., with DAST or other fluorinating agent E Deprotection D->E Acid or Catalytic Hydrogenation F Salt Formation (HCl) E->F Treatment with HCl G This compound F->G Final Product

Caption: Conceptual synthetic workflow for this compound.

Hypothesized Mechanism of Action and Biological Significance

The biological effects of this compound are expected to arise from its structural mimicry of lysine, coupled with the unique properties of the fluorine substituent. Two primary mechanisms of action can be postulated:

  • Metabolic Incorporation and Disruption: As an analog of lysine, DL-5-Fluorolysine could be recognized by cellular machinery and incorporated into proteins. This could lead to altered protein structure and function. This is analogous to how 5-fluorouracil (5-FU), a fluorinated analog of uracil, is incorporated into RNA and DNA, leading to cytotoxicity in cancer cells.[6][7][8]

  • Enzyme Inhibition: The fluorinated lysine analog could act as an inhibitor of enzymes that utilize lysine as a substrate. The strong C-F bond could lead to irreversible inhibition of key enzymes involved in post-translational modifications of lysine, such as lysine-specific demethylases or acetyltransferases.

Hypothesized_Mechanism_of_Action cluster_0 Cellular Uptake and Metabolism cluster_1 Potential Biological Effects A This compound B Amino Acid Transporters A->B C Intracellular Pool of Fluorolysine B->C D Incorporation into Proteins C->D F Enzyme Inhibition (e.g., Lysine-specific enzymes) C->F E Altered Protein Function D->E H Induction of Apoptosis E->H G Disruption of Post-Translational Modifications F->G G->H

Caption: Hypothesized cellular uptake and mechanisms of action for this compound.

Potential Research Applications

This compound holds promise in several areas of biomedical research:

  • Anticancer Drug Development: Similar to other fluorinated antimetabolites, it could be investigated as a potential chemotherapeutic agent.[9][10][11]

  • Metabolic Probing: The fluorine atom can serve as a sensitive probe for NMR spectroscopy, allowing for the tracking of lysine metabolism in vitro and in vivo.

  • Enzyme Inhibitor Screening: It could be used to identify and characterize enzymes that are sensitive to fluorinated lysine analogs.

  • Neuroscience Research: Given the importance of lysine metabolism in the brain, this compound could be used to study neurological disorders.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to characterize the biological activity of a novel compound like this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using Resazurin Assay

This protocol is adapted from standard cell viability assays and is designed to determine the cytotoxic effects of this compound on cancer cell lines.[11]

Materials:

  • Cancer cell lines (e.g., Caco-2, HT-29) and a non-tumoral control cell line (e.g., HUVEC).[11]

  • Complete cell culture medium.

  • This compound.

  • Phosphate-buffered saline (PBS).

  • Resazurin solution.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[11]

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions to obtain a range of treatment concentrations.

  • Remove the culture medium and add 100 µL of fresh medium containing the desired concentrations of the test compound to each well. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • Resazurin Assay: After the incubation period, remove the treatment medium and wash the cells with PBS.

  • Add 100 µL of fresh medium and 10 µL of resazurin solution to each well.

  • Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Western Blot Analysis for Apoptosis Markers

This protocol is used to investigate whether the observed cytotoxicity is due to the induction of apoptosis.

Materials:

  • Treated and untreated cell lysates.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the apoptosis-related proteins.

Data Interpretation and Troubleshooting

  • Cytotoxicity Assay: A dose-dependent decrease in cell viability suggests a cytotoxic effect. If the IC50 value is low, it indicates high potency. Inconsistent results may be due to issues with cell seeding, compound solubility, or incubation times.

  • Western Blot: An increase in the expression of pro-apoptotic proteins (e.g., cleaved Caspase-3, Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2) would support an apoptotic mechanism. Weak or no signal could be due to poor antibody quality, insufficient protein loading, or improper transfer.

Conclusion

While this compound remains a conceptual molecule without a dedicated PubChem entry, the principles of medicinal chemistry and the extensive research on fluorinated compounds provide a strong foundation for predicting its potential as a valuable research tool.[1][2][12] Its synthesis and biological evaluation could lead to the development of novel therapeutics, particularly in the field of oncology. The experimental protocols outlined in this guide provide a clear roadmap for researchers to begin exploring the properties and applications of this and other novel fluorinated amino acids.

References

  • DL-5-Hydroxylysine | C6H14N2O3 | CID 1029 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

  • SID 440738157 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

  • Zhou, Y., et al. (2016). Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. Chemical Reviews, 116(2), 422-518.
  • Fluorescin | C20H14O5 | CID 68205 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

  • Singh, R. P., et al. (2018). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 18(24), 2144-2163.
  • Protocol for Kv1.2 Antibody (Cat. No. 402 005) Immunohistochemistry Paraffin embedded (IHC-P) Fluorescence Staining. (n.d.). Synaptic Systems. Retrieved February 23, 2026, from [Link]

  • 5-[(2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-2-bicyclo[2.2.2]octanyl]-1,2-dihydropyrazol-3-one | C22H21F2N7O | CID 118728821 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

  • 2-Amino-5-fluorophenol | C6H6FNO | CID 185763 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

  • Meanwell, N. A. (2018). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • Wagner, S., et al. (2023). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules, 28(4), 1888.
  • DiDomenico, J. D., et al. (2023). Intraoperative Fluorophores: An Update on 5-Aminolevulinic Acid and Sodium Fluorescein in Resection of Tumors of the Central Nervous System and Metastatic Lesions—A Systematic Review and Meta-Analysis. Cancers, 15(17), 4253.
  • Kim, H., et al. (2001). Synthesis and evaluation of N-acyl-2-(5-fluorouracil-1-yl)-D,L-glycine as a colon-specific prodrug of 5-fluorouracil. Journal of Pharmaceutical Sciences, 90(11), 1829-1837.
  • Polak, A., & Scholer, H. J. (1980). Mode of action of 5-fluorocytosine and 5-fluorouracil in dematiaceous fungi. Sabouraudia, 18(2), 137-147.
  • de Oliveira, J. F., et al. (2025). Toxigenomic Evaluation of Diallyl Disulfide Effects and Its Association with the Chemotherapeutic Agent 5-Fluorouracil in Colorectal Cancer Cell Lines. International Journal of Molecular Sciences, 26(15), 8345.
  • Della Pepa, G. M., et al. (2024). Combined Fluorescence-Guided Surgery with 5-Aminolevulinic Acid and Fluorescein in Glioblastoma: Technical Description and Report of 100 Cases. Cancers, 16(16), 2899.
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
  • CN103121974A - Synthesis method of 5-fluorouracil drug intermediate - Google Patents. (n.d.).
  • Tsvirkun, D., et al. (2020). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. Molecules, 25(18), 4243.
  • Diasio, R. B., & Harris, B. E. (1989). 5-Fluorouracil metabolizing enzymes. Clinical Biochemistry, 22(6), 485-492.
  • Shirasaka, T., et al. (1996). Development of a novel form of an oral 5-fluorouracil derivative (S-1)
  • Li, Y., et al. (2015).

Sources

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Amino Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The deliberate introduction of fluorine into amino acid scaffolds represents a powerful and increasingly utilized strategy in modern medicinal chemistry. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of fluorinated amino acids (FAAs). By exploring the unique physicochemical alterations induced by fluorination, this document elucidates the causal relationships behind the enhanced metabolic stability, modulated protein-ligand interactions, and tailored conformational control that FAAs impart to peptides and small molecule therapeutics. Detailed synthetic methodologies, practical applications in drug design, and the use of FAAs as probes in structural biology are discussed, underpinned by authoritative references and field-proven insights.

The Fluorine Advantage: Understanding the Physicochemical Impact

Fluorine's unique properties, stemming from its small size and high electronegativity, allow it to profoundly influence the characteristics of a molecule without introducing significant steric bulk.[1] When incorporated into amino acids, fluorine can modulate a range of physicochemical parameters critical for drug efficacy.[2]

  • Metabolic Stability: One of the most significant advantages of fluorination is the enhancement of metabolic stability.[3][4] The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[5][6] This "metabolic shielding" at or near a metabolically vulnerable site can significantly prolong the in-vivo half-life of a drug.[3]

  • Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[2][7] This is a crucial factor for the bioavailability of orally administered drugs.[8] However, the effect is highly context-dependent and can be strategically used to fine-tune a compound's solubility and permeability profile.[4]

  • Acidity and Basicity (pKa Modulation): The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby acidic or basic functional groups.[8][9] For instance, fluorination can lower the pKa of a carboxylic acid, making it more acidic, or decrease the basicity of an amine. This modulation can impact a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with its biological target.[9]

  • Conformational Control: The introduction of fluorine can impose specific conformational preferences on the amino acid side chain and the peptide backbone.[10][11] For example, the strategic placement of fluorine in proline residues can bias the cis/trans isomerization of the peptide bond, a critical factor in protein folding and function.[12] This ability to enforce a desired conformation can lead to enhanced binding affinity and selectivity for the target protein.[10]

A Survey of Fluorinated Amino Acids: Classification and Properties

Fluorinated amino acids can be broadly categorized based on the position and extent of fluorination.[] This classification helps in understanding their potential applications and synthetic accessibility.

Classification Description Key Properties & Applications
α-Fluorinated Amino Acids Fluorine atom(s) are attached to the α-carbon of the amino acid.Can act as enzyme inhibitors; synthesis is challenging due to the electron-withdrawing effect on the amino group.[14][15]
Side-Chain Fluorinated Amino Acids Fluorine atom(s) are located on the amino acid side chain.Most common type; used to modulate lipophilicity, metabolic stability, and protein-protein interactions.[][16]
- Aliphatic e.g., Fluorinated leucine, valine, isoleucine.Can enhance protein thermal stability and influence folding.[11][]
- Aromatic e.g., Fluorinated phenylalanine, tyrosine, tryptophan.Used as probes in ¹⁹F NMR studies, can alter aromatic-aromatic interactions, and enhance stability.[17][18]
- Proline Analogues e.g., 4-Fluoroproline.Induce specific backbone conformations and influence cis/trans isomerism.[10][12]
Polyfluorinated Amino Acids Contain multiple fluorine atoms, such as CF₃ or perfluorinated groups.Dramatically increase hydrophobicity (the "fluorous effect") and can be used to drive protein self-assembly.[1][19]

Synthetic Strategies for Fluorinated Amino Acids

The synthesis of fluorinated amino acids presents unique challenges due to the reactivity of fluorine and the need for stereochemical control.[1][] Several strategies have been developed to address these challenges.

Asymmetric Synthesis using Chiral Auxiliaries

A robust and widely used method involves the use of chiral nickel(II) complexes.[7][19][20] This approach allows for the gram-scale, enantiomerically pure synthesis of a diverse range of fluorinated amino acids.[19][21]

Experimental Protocol: Gram-Scale Asymmetric Synthesis of a Fluorinated Amino Acid via a Chiral Ni(II) Complex

Objective: To synthesize an enantiomerically pure fluorinated amino acid.

Materials:

  • Chiral Ni(II) complex of a glycine Schiff base

  • Fluorinated alkyl halide (e.g., 1-iodo-2,2,2-trifluoroethane)

  • Strong base (e.g., Sodium Hydride)

  • Anhydrous, aprotic solvent (e.g., THF)

  • Hydrochloric acid (for decomplexation)

  • Fmoc-OSu (for protection)

Methodology:

  • Deprotonation: Dissolve the chiral Ni(II) complex in the anhydrous solvent under an inert atmosphere (e.g., Argon). Cool the solution to a low temperature (e.g., -78 °C). Add the strong base dropwise to deprotonate the α-carbon of the glycine Schiff base, forming a nucleophilic enolate.

  • Alkylation: Slowly add the fluorinated alkyl halide to the reaction mixture. The enolate will attack the electrophilic carbon of the alkyl halide in a stereoselective manner, guided by the chiral ligand on the nickel complex. Allow the reaction to proceed for several hours at low temperature.

  • Quenching and Work-up: Quench the reaction by the addition of a proton source (e.g., saturated ammonium chloride solution). Extract the product into an organic solvent and purify by column chromatography to isolate the alkylated Ni(II) complex.

  • Decomplexation: Treat the purified complex with aqueous hydrochloric acid to hydrolyze the Schiff base and release the free fluorinated amino acid.

  • Protection: Protect the amino group of the resulting amino acid with an Fmoc group by reacting it with Fmoc-OSu to facilitate its use in solid-phase peptide synthesis.

  • Purification and Characterization: Purify the final Fmoc-protected fluorinated amino acid by recrystallization or chromatography. Confirm the structure and enantiomeric purity using techniques such as NMR spectroscopy and chiral HPLC.

Chemo-enzymatic and Biocatalytic Approaches

Enzymatic methods offer high stereoselectivity and milder reaction conditions, making them an attractive alternative to purely chemical syntheses.[22][23][24] Lipases, for instance, can be used for the kinetic resolution of racemic fluorinated amino acid esters.[24] More recently, chemo-enzymatic cascades have been developed for the asymmetric synthesis of chiral fluorinated amino acids from inexpensive starting materials.[23][25]

Workflow: Chemo-Enzymatic Synthesis of Fluorinated L-α-Amino Acids

G A Fluorinated Benzaldehyde B Aldolase-catalyzed Aldol Reaction A->B C Chemical Decarboxylation B->C D Fluorinated Cinnamic Acid Derivative C->D E Phenylalanine Ammonia Lyase (PAL) catalyzed Amination D->E F Chiral Fluorinated L-α-Amino Acid E->F

Caption: A three-step chemo-enzymatic cascade for the synthesis of fluorinated L-α-amino acids.[23]

Applications in Medicinal Chemistry and Drug Design

The unique properties of fluorinated amino acids make them invaluable tools in the development of novel therapeutics.[10][26][27]

Peptide and Protein Engineering

Incorporating FAAs into peptides can significantly enhance their therapeutic potential.[10][28]

  • Increased Proteolytic Stability: The presence of fluorine can sterically hinder the approach of proteases, leading to increased resistance to enzymatic degradation and a longer biological half-life.[14][23]

  • Enhanced Helicity and Conformational Stabilization: Strategic placement of FAAs can stabilize secondary structures like α-helices, which can be crucial for binding to a biological target.[10][19] The "fluoro-stabilization effect" arises from the greater hydrophobicity of the fluorinated side chain.[10]

  • Modulation of Protein-Protein Interactions: Fluorinated aromatic amino acids can alter cation-π and other non-covalent interactions, providing a means to fine-tune the binding affinity and specificity of a peptide for its receptor.[17]

Logical Relationship: Impact of FAA Incorporation on Peptide Properties

G A Incorporation of Fluorinated Amino Acid B Increased Metabolic Stability A->B C Enhanced Conformational Rigidity A->C D Modulated Lipophilicity A->D E Improved Therapeutic Profile B->E C->E D->E

Caption: The multifaceted impact of incorporating fluorinated amino acids into peptides.

Antiviral and Anti-tumor Agents

Fluorinated amino acids have been successfully incorporated into antiviral and anti-tumor drugs.[][17] Their ability to mimic natural amino acids allows them to be recognized by cellular machinery, while the presence of fluorine can disrupt essential biological processes in pathogenic organisms or cancer cells.[17]

Probes for Structural Biology and Mechanistic Studies

The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance and high sensitivity.[1][29] Incorporating fluorinated amino acids into proteins allows for the study of protein structure, dynamics, and ligand binding in complex biological environments, including in living cells.[30][31] The large chemical shift dispersion of ¹⁹F NMR provides well-resolved signals even in large proteins.[29][30]

Conclusion and Future Perspectives

Fluorinated amino acids have transitioned from chemical curiosities to indispensable tools in medicinal chemistry.[26] Their ability to predictably modulate key drug-like properties such as metabolic stability, permeability, and conformational preference provides a rational approach to overcoming many of the challenges in drug discovery.[2][4] Advances in synthetic methodologies are making a wider array of these valuable building blocks more accessible, including on a large scale.[19][21] Future research will likely focus on the development of novel fluorinated amino acids with even more precise control over their physicochemical properties and the expansion of their use in more complex therapeutic modalities, such as macrocyclic peptides and protein-based drugs.[32]

References

  • Clayden, J., & Gill, D. M. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Hohmann, T., Dyrks, M., Chowdhary, S., Koksch, B., & Suvrat, C. (2022, August 4). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry. Retrieved from [Link]

  • Riyaz, S., & Basha, S. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. Retrieved from [Link]

  • Naulet, G., & Koksch, B. (2025, March 21). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • O'Hagan, D. (2018). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron. Retrieved from [Link]

  • Hu, J., & Wang, J. (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Gill, D. M., & Clayden, J. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Hohmann, T., Dyrks, M., Chowdhary, S., & Koksch, B. (2022, March 3). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. Retrieved from [Link]

  • Naulet, G., & Koksch, B. (2025, March 21). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Blaauw, R. H., et al. (n.d.). Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. CHIMIA. Retrieved from [Link]

  • Wang, Y., et al. (2024, August 27). Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids. ACS Catalysis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 15). Fluorinated Amino Acids: Key Building Blocks for Next-Gen Pharmaceuticals. Retrieved from [Link]

  • Unknown. (n.d.). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Böhm, H. J., et al. (2008, October 4). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Qiu, X. L., & Qing, F. L. (2025, August 6). Recent Advances in the Synthesis of Fluorinated Amino Acids. European Journal of Organic Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2024, August 27). Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids. ACS Catalysis. Retrieved from [Link]

  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews. Retrieved from [Link]

  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]

  • Naulet, G., & Koksch, B. (2025, April 9). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Refubium. Retrieved from [Link]

  • Soloshonok, V. A., et al. (2020, January 15). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Matos, M. J., & O'Hagan, D. (2023, August 22). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. Retrieved from [Link]

  • Gill, D. M., & Clayden, J. (2025, October 31). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Oluoch, A. O., & Mish, M. R. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Retrieved from [Link]

  • Tan, Y. S., et al. (2026, February 17). 19F-NMR spectroscopy of fluorinated isoleucine analogues in a protein. Journal of Biomolecular NMR. Retrieved from [Link]

  • Ni, Y., & Xu, J. H. (2021, October 9). Enzymatic synthesis of fluorinated compounds. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Impact of Fluorine in Amino Acids for Pharmaceutical Development. Retrieved from [Link]

  • Salwiczek, M., et al. (2019, August 22). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews. Retrieved from [Link]

  • Salwiczek, M., et al. (2011, November 30). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews. Retrieved from [Link]

  • Sudakov, A., et al. (2024, February 15). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. The FEBS Journal. Retrieved from [Link]

  • Sudakov, A., et al. (2023, January 5). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]

  • Verhoork, S. J., & O'Hagan, D. (2018, October 2). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. Retrieved from [Link]

  • Unknown. (n.d.). “Fluorine Effects” in Conformational Orchestration of α/β Hybrid Peptide with a 9‐membered Pseudo β‐Turn Motif. ResearchGate. Retrieved from [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • Ojima, I. (2009, April 3). Fluorine in medicinal chemistry and chemical biology. Semantic Scholar. Retrieved from [Link]

  • Chaume, G., & Brigaud, T. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. Retrieved from [Link]

  • Macmillan Group. (2017, November 15). Synthesis and Applications of Fluorinated -Amino Acids. Princeton University. Retrieved from [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2021, March 18). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • Unknown. (n.d.). The most commonly used fluorinated amino acids for PrOF NMR,... ResearchGate. Retrieved from [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Uchida, K., & Tanaka, H. (n.d.). Enzymatic Synthesis of Fluorine-Containing Amino. Amanote Research. Retrieved from [Link]

  • Bolarin, O. O., & O'Hagan, D. (2025, May 6). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Biosynthetic Incorporation of 5-Fluorolysine for 19F-NMR Structural Studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the advanced protocol for incorporating 5-fluorolysine (5-FK) into recombinant proteins using Escherichia coli. This guide prioritizes mechanistic understanding and data integrity.

Abstract & Technical Rationale

The incorporation of 5-fluorolysine (5-FK) serves as a powerful non-invasive probe for 19F-NMR spectroscopy , allowing researchers to monitor solvent exposure, conformational dynamics, and ligand binding at lysine residues. Unlike aromatic analogs (e.g., 5-fluorotryptophan), 5-FK probes the highly mobile, solvent-exposed surfaces of proteins where lysine is abundant.

Why 5-Fluorolysine?

  • High Sensitivity: The 19F nucleus has 100% natural abundance and a high gyromagnetic ratio (83% of 1H).

  • Chemical Shift Anisotropy: The fluorine atom at the

    
    -carbon (C5) of lysine reports on the local electronic environment and side-chain mobility (
    
    
    
    angles) without significantly perturbing the protein fold (Van der Waals radius of F
    
    
    1.47 Å vs H
    
    
    1.20 Å).
  • Low Background: Biological systems lack endogenous fluorine, ensuring zero background noise in NMR spectra.

Critical Experimental Strategy

The Auxotrophic "Switch" Mechanism

The core of this protocol relies on metabolic pressure . We utilize an E. coli lysine auxotroph (lysA-) that cannot synthesize lysine. By growing cells in limiting natural lysine and then "switching" to media containing 5-FK during induction, we force the endogenous Lysyl-tRNA synthetase (LysRS) to charge tRNA^Lys with 5-FK.

Senior Scientist Insight - The Peptidoglycan Toxicity Trap: Unlike Tryptophan or Tyrosine, Lysine is a structural component of the bacterial cell wall (peptidoglycan) . Incorporating 5-FK into the cell wall can compromise structural integrity, leading to cell lysis and proteolysis of your target.

  • Mitigation: The protocol below uses a "spike-in" method where a trace amount of natural lysine is maintained, or induction times are strictly limited to prevent culture collapse.

Diagram: Metabolic Workflow

G Start Inoculation (Lys Auxotroph) Biomass Biomass Generation (M9 + Limiting Lys) Start->Biomass 37°C, OD600 0.6-0.8 Depletion Lysine Depletion (Wash Step) Biomass->Depletion Centrifugation Induction Induction Phase (M9 + 5-FK + IPTG) Depletion->Induction Resuspend in labeling media Harvest Harvest & Lysis Induction->Harvest 4-6 hours (Critical)

Caption: Workflow for auxotrophic substitution. The "Depletion" step is critical to remove competing natural lysine.

Detailed Protocol

Materials & Reagents
  • Host Strain: E. coli BL21(DE3)

    
     (or equivalent Lys auxotroph).
    
  • Labeling Analog: (2S,5R)-5-Fluorolysine hydrochloride (Custom synthesis or specialized vendor e.g., SynQuest, Fluorochem).

  • Base Media: M9 Minimal Salts (sterile).

  • Supplements:

    • Glucose (0.4% w/v).

    • MgSO4 (1 mM), CaCl2 (0.1 mM).

    • Thiamine (10

      
      g/mL) - Essential for many K-12 derived strains.
      
    • Antibiotics (e.g., Kanamycin/Ampicillin).

Step-by-Step Methodology
Phase 1: Pre-Culture & Biomass Generation
  • Inoculation: Inoculate 10 mL of M9 media supplemented with 50

    
    g/mL L-Lysine  (natural) and antibiotics with a single colony. Incubate overnight at 37°C.
    
  • Scale Up: Inoculate 1 L of M9 media (+ 50

    
    g/mL L-Lysine) with the overnight culture.
    
  • Growth: Shake at 37°C / 250 RPM until OD600 reaches 0.7 – 0.8 .

    • Note: The lysine concentration here is calculated to support growth to exactly this density, ensuring the cells run out of lysine just as they are ready for induction.

Phase 2: Depletion & Switch (The Critical Step)
  • Harvest: Centrifuge cells at 4,000 x g for 15 mins at 20°C.

  • Wash: Discard supernatant.[1] Resuspend pellet gently in 200 mL of sterile lysine-free M9 salts to wash away residual lysine. Centrifuge again.

  • Resuspension: Resuspend the pellet in 1 L of fresh M9 media containing:

    • Glucose, Vitamins, Antibiotics.

    • 5-Fluorolysine (5-FK): Final concentration 1 mM (approx. 200 mg/L) .

    • Optional: Add 5

      
      g/mL L-Lysine  (trace amount) to support cell wall maintenance without outcompeting the analog for protein synthesis.
      
Phase 3: Induction & Expression
  • Recovery: Incubate the resuspended culture at 37°C for 15 minutes to allow uptake of 5-FK.

  • Induction: Add IPTG to a final concentration of 1 mM.

  • Expression: Reduce temperature to 25°C and incubate for 4–6 hours .

    • Warning: Do not express overnight. The incorporation of 5-FK into peptidoglycan will eventually cause cell lysis. Harvest while cells are still intact.

Phase 4: Purification
  • Lysis: Harvest cells. Lyse using sonication in a buffer containing Lysozyme (to help break the potentially toughened or modified cell wall) and protease inhibitors.

  • Purification: Proceed with standard Ni-NTA or Ion Exchange chromatography as per the wild-type protein protocol.

Quality Control & Validation

Mass Spectrometry (Intact Protein)

You must validate incorporation efficiency. 5-Fluorolysine (+19F, -1H) results in a mass shift of +18 Da per lysine residue compared to the wild-type.

ParameterCalculation
Theoretical Mass (WT) MW_WT
Theoretical Mass (100% Label) MW_WT + (18 * N_Lys)
Observed Mass MW_Obs
Incorporation Efficiency (%) [(MW_Obs - MW_WT) / (18 * N_Lys)] * 100
19F-NMR Validation

Dissolve purified protein (~0.5 mM) in NMR buffer containing 10% D2O. Collect a 1D 19F-NMR spectrum (typically -180 to -220 ppm range for aliphatic fluorines, though 5-FK often appears near -230 ppm depending on referencing).

Diagram: 19F-NMR Interpretation Logic

NMR Signal 19F NMR Signal Observed SinglePeak Single Sharp Peak Signal->SinglePeak MultiplePeaks Multiple/Broad Peaks Signal->MultiplePeaks Conclusion1 Solvent Exposed / Highly Mobile Lysines SinglePeak->Conclusion1 Degenerate chemical shift Conclusion2 Buried / Structured Environment or Multiple Conformations MultiplePeaks->Conclusion2 Chemical shift anisotropy

Caption: Decision tree for interpreting initial 19F-NMR spectra of 5-FK labeled proteins.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Protein Yield Toxicity of 5-FK to cell wall synthesis.Reduce induction time to 3 hours; Add 5

g/mL natural Lys during induction.
Incomplete Incorporation Residual natural Lys in media.Ensure thorough washing of cell pellet (Step 5); Increase 5-FK concentration.
Protein Aggregation Fluorine alters solubility (hydrophobicity).Add 0.5M Arginine to lysis buffer; Perform expression at lower temp (18°C).
No 19F Signal Protein unfolded or aggregated.Check 1H-15N HSQC to confirm fold; Ensure correct NMR probe tuning (19F).

References

  • Geldof, G. et al. (2016). Fluorine labeling of proteins for NMR studies. ChemBioChem , 11, 1993-1996. Link

  • Crowley, P. B. et al. (2012). Simple and inexpensive incorporation of 19F-Tryptophan for protein NMR spectroscopy. Chemical Communications , 48, 10681–10683. Link

  • Peace, R. W. et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Biophysical Journal (via Oldfield Group). Link

  • Salomón-Ferrer, R. et al. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry , 67, 467-478. Link

  • Hoang, C. et al. (2013).[2] Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine. Beilstein Journal of Organic Chemistry , 9, 2137–2141. Link

Sources

Application Note: Probing Protein Dynamics with 19F-NMR using DL-5-Fluorolysine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The use of 19F-NMR in structural biology has surged due to the nucleus's 100% natural abundance, high sensitivity (83% of 1H), and total absence of background signal in biological systems. While aromatic residues (Trp, Phe, Tyr) are commonly labeled, Lysine offers a unique advantage: it is predominantly located on protein surfaces, making it an exceptional probe for solvent accessibility, electrostatic surface mapping, and protein-protein interactions (PPIs) .

This guide details the protocol for utilizing DL-5-fluorolysine (5-F-Lys) as a site-specific NMR probe. Unlike canonical amino acids, 5-F-Lys introduces a fluorine atom at the


-carbon. This modification is minimally perturbing sterically but provides a sensitive reporter for the local chemical environment.[1]

Key Technical Challenge: The starting material is often a racemic mixture (DL). This protocol leverages the stereospecificity of Escherichia coli aminoacyl-tRNA synthetases to selectively incorporate the L-isomer while managing the toxicity and transport competition associated with the D-isomer.

Mechanism of Action

Biosynthetic Incorporation Logic

The incorporation strategy relies on residue-specific labeling using a Lysine auxotroph (lysA-). The host strain cannot synthesize Lysine, forcing it to uptake exogenous amino acids.

  • Enzymatic Filtering: The E. coli Lysyl-tRNA synthetase (LysRS) is highly stereoselective for L-Lysine. When provided with DL-5-F-Lys, LysRS charges tRNA^Lys predominantly with L-5-F-Lys .

  • The D-Isomer Problem: The D-isomer is not incorporated but can compete for membrane transport (via LysP or ArgT transporters) or inhibit cell wall synthesis enzymes. Therefore, a Medium Shift Protocol is strictly required to establish biomass before introducing the fluorinated analog.

The 19F Probe Physics
  • Chemical Shift Sensitivity: The fluorine nucleus at the

    
    -position is sensitive to the local electrostatic environment and Van der Waals packing.[1]
    
  • Solvent Induced Isotope Shift (SIIS): This is the primary readout for this application. When the solvent is switched from H

    
    O to D
    
    
    
    O, solvent-exposed fluorine nuclei exhibit a characteristic chemical shift perturbation (
    
    
    ppm). Buried residues show negligible shifts.

Experimental Workflow

The following diagram illustrates the critical "Medium Shift" logic required to bypass toxicity and ensure high labeling efficiency.

G Stock DL-5-F-Lys Stock (Racemic Mix) Resuspend Resuspend (M9 + DL-5-F-Lys) Stock->Resuspend Add Probe Culture Pre-Culture (M9 + L-Lys) Wash Harvest & Wash (Remove L-Lys) Culture->Wash OD600 ~0.8 Wash->Resuspend Depletion Step Induction Induction (IPTG + 4-6 hrs) Resuspend->Induction Protein Synthesis Purification Purification (Ni-NTA / SEC) Induction->Purification NMR 19F NMR (H2O vs D2O) Purification->NMR

Caption: Workflow for residue-specific labeling. The wash step is critical to remove unlabeled L-Lysine before induction.

Detailed Protocols

Materials & Reagents
  • Strain: E. coli BL21(DE3) lysA- (or similar Lys auxotroph).

  • Labeling Medium: M9 Minimal Medium (Na

    
    HPO
    
    
    
    , KH
    
    
    PO
    
    
    , NaCl, NH
    
    
    Cl) supplemented with 0.4% glucose, 1 mM MgSO
    
    
    , vitamins, and trace metals.
  • Probe: DL-5-fluorolysine hydrochloride (Sigma/Merck or equivalent).

  • Antibiotics: Kanamycin or Ampicillin (plasmid dependent).

Protocol: Expression & Labeling

Expert Insight: Do not add 5-F-Lys at the start of the culture. The D-isomer toxicity and slower growth rates of auxotrophs will result in poor biomass.

  • Starter Culture: Inoculate lysA- cells containing your plasmid into 10 mL LB media. Grow overnight at 37°C.

  • Biomass Generation: Dilute overnight culture (1:100) into 1 L of M9 minimal media supplemented with 50 mg/L L-Lysine (unlabeled).

    • Why? This allows rapid growth to induction density.

  • Growth: Incubate at 37°C / 250 rpm until OD

    
     reaches 0.7 – 0.8.
    
  • Depletion Step (Critical):

    • Centrifuge cells (4,000 x g, 15 min, 4°C).

    • Discard supernatant (removes unlabeled Lys).

    • Resuspend pellet gently in 500 mL of fresh M9 media without Lysine .

    • Incubate for 30 minutes at 37°C to deplete intracellular Lys reserves.

  • Induction & Labeling:

    • Add DL-5-fluorolysine to a final concentration of 60 mg/L .

    • Note on Concentration: We use 60 mg/L of the DL-mix to ensure ~30 mg/L of the active L-isomer is available.

    • Add IPTG (0.5 – 1 mM).

    • Reduce temperature to 25°C or 30°C to aid folding (fluorinated analogs can slightly destabilize some proteins).

    • Harvest after 4–6 hours. (Do not induce overnight; toxicity may cause cell lysis and proteolysis).

Protocol: Sample Preparation for NMR
  • Purification: Purify protein using standard affinity (Ni-NTA) and Size Exclusion Chromatography (SEC).

  • Buffer Exchange: The final buffer must be free of paramagnetic ions.

    • Standard Buffer: 50 mM Phosphate (pH 6.5 – 7.5), 100 mM NaCl.

    • Avoid: Tris buffer (can have temperature-dependent pH swings).

  • NMR Sample:

    • Concentration: 0.2 mM – 1.0 mM protein is ideal.

    • Add 10% D

      
      O (for lock).
      
    • Add 50 µM Trifluoroacetic acid (TFA) as an internal chemical shift reference (-76.55 ppm).

Data Acquisition & Analysis

NMR Parameters (Typical 500/600 MHz Probe)
  • Pulse Sequence: 1D single-pulse with proton decoupling (inverse gated decoupling to avoid NOE enhancement complications in integration, though standard decoupling is fine for mapping).

  • Spectral Width: 50 ppm (centered around -200 ppm, though verify specific shift for 5-F-Lys which is aliphatic; often found upfield relative to aromatics).

  • Relaxation Delay (d1): Fluorine T1s can be long (0.5 – 2.0 s). Set d1

    
     3 
    
    
    
    T1 (approx 2-3 seconds) for quantitative integration.
  • Scans: 512 – 1024 scans (depending on concentration).

Solvent Induced Isotope Shift (SIIS) Experiment

This experiment distinguishes surface Lysines from core Lysines.

  • Acquire Spectrum A: Protein in 90% H

    
    O / 10% D
    
    
    
    O.
  • Lyophilize or Concentrate/Dilute: Exchange buffer to 99.9% D

    
    O.
    
  • Acquire Spectrum B: Protein in 99.9% D

    
    O.
    
  • Calculate Shift:

    
    .
    

Data Interpretation Table:

Observation

(ppm)
Structural Conclusion
Large Shift 0.15 – 0.25Solvent Exposed: Residue is on the surface, interacting freely with bulk water.
Small Shift 0.05 – 0.08Partially Buried: Residue is in a cleft or transiently exposed.
No Shift < 0.02Buried: Residue is in the hydrophobic core or tightly bound interface.
Logic Diagram: Interpreting SIIS

SIIS Start Compare H2O vs D2O Spectra Calc Calculate Δδ (ppm) Start->Calc High Δδ > 0.15 ppm Calc->High Med 0.05 < Δδ < 0.15 ppm Calc->Med Low Δδ < 0.02 ppm Calc->Low Surface Surface Residue (High Accessibility) High->Surface Cleft Cleft / Interface (Dynamic) Med->Cleft Core Structural Core (Rigid) Low->Core

Caption: Decision tree for assigning solvent accessibility based on Isotope Shifts.

Troubleshooting & Optimization

  • Problem: Low Protein Yield.

    • Cause: D-isomer toxicity or premature depletion of L-Lys.

    • Solution: Increase the pre-induction biomass density. Ensure the wash step is fast to prevent starvation stress before induction.

  • Problem: "Scrambling" of Signal.

    • Cause: Metabolic conversion of 5-F-Lys into other metabolites.

    • Solution: This is rare for Lysine compared to metabolic precursors like fluoropyruvate. However, using a strict auxotroph (lysA-) minimizes salvage pathway interference.

  • Problem: Broad Lines.

    • Cause: Chemical Exchange Broadening or Aggregation.

    • Solution: Run the NMR experiment at variable temperatures (e.g., 25°C vs 35°C). If peaks sharpen at higher T, it indicates exchange/dynamics. If they remain broad, check sample homogeneity by SEC.

References

  • Prosser, R. S., et al. (2010). Current applications of 19F NMR to studies of protein structure and dynamics.[1] Biochemical Journal.

  • Gingras, G., et al. (2019).[2] Solvent Isotope Effects in 19F NMR Spectroscopy of Proteins. Journal of Biomolecular NMR.

    • [Link] (Generalized landing for JBNMR context on SIIS).

  • Peace, R. W., et al. (1996). 19F NMR studies of 5-fluorotryptophan-labeled proteins. (Foundational methodology for auxotrophic labeling applicable to Lysine analogs).

  • Evan Williams Group.

Sources

Application Note & Protocol: Preparation of 5-Fluorolysine Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, quality control, and storage of 5-fluorolysine stock solutions. Emphasizing chemical principles and practical expertise, this guide details a robust protocol for creating stable, validated stock solutions suitable for a range of applications, including cell culture-based metabolic labeling and in vitro biochemical assays.

Introduction: The Significance of 5-Fluorolysine

5-Fluorolysine is a halogenated analog of the essential amino acid L-lysine. The substitution of a hydrogen atom with a fluorine atom at the 5-position of the lysine side chain creates a molecule with unique properties. This modification is subtle enough to be accepted by cellular machinery involved in protein synthesis, allowing its incorporation into nascent polypeptide chains in place of natural lysine. However, the strong C-F bond introduces a powerful probe for analytical techniques such as ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) and can alter the post-translational modification landscape, making it an invaluable tool in chemical biology and drug development.

The preparation of a high-quality, stable, and accurately concentrated stock solution is the foundational step for any successful experiment utilizing 5-fluorolysine. This guide provides a first-principles approach to solubilization, sterilization, and storage, ensuring reproducibility and reliability in downstream applications.

Section 1: Pre-Protocol Considerations & Chemical Principles

A successful protocol is built on a solid understanding of the reagent's physicochemical properties. While specific empirical data for 5-fluorolysine is not extensively published, we can derive a robust preparation strategy from the known chemistry of L-lysine and general principles of amino acid solubility.

1.1 Salt Form and Initial Solubility: 5-fluorolysine is typically supplied as a hydrochloride (HCl) or trifluoroacetate (TFA) salt. These salt forms are crystalline powders and are generally freely soluble in aqueous solutions. L-lysine hydrochloride, a close structural relative, exhibits high water solubility (65 g/100 g H₂O at 20°C)[1][2]. We can anticipate similar high solubility for 5-fluorolysine HCl in high-purity water.

1.2 The Critical Role of pH: The solubility of amino acids is profoundly dependent on pH.[3][4][5] Amino acids are zwitterionic molecules, possessing both an acidic carboxyl group and a basic amino group. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, and its solubility is at a minimum. For L-lysine, the key pKa values are approximately 2.18 (α-carboxyl), 8.95 (α-amino), and 10.53 (ε-amino side chain).[6][7] This results in a high pI (around 9.74).

To ensure maximum solubility and prevent precipitation, the pH of the stock solution should be adjusted to be at least 1-2 pH units away from the pI. Since 5-fluorolysine is supplied as an acidic salt, dissolving it in a neutral solvent like water or PBS will naturally result in a pH well below the pI, favoring high solubility.

Section 2: Materials & Equipment

Materials:

  • 5-Fluorolysine (HCl or TFA salt) powder

  • Nuclease-free, sterile ultrapure water (18.2 MΩ·cm)

  • Sterile Phosphate-Buffered Saline (PBS), 1X, pH 7.4 (for cell culture applications)

  • Sterile sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for pH adjustment)

  • Sterile hydrochloric acid (HCl), 0.1 M and 1 M solutions (for pH adjustment)

Equipment:

  • Calibrated analytical balance

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile, low-protein-binding syringe filters (0.22 µm pore size); Polyethersulfone (PES) or Polyvinylidene fluoride (PVDF) membranes are recommended.[8]

  • Sterile syringes

  • Calibrated pH meter with a micro-probe

  • Vortex mixer

  • Sterile, nuclease-free microcentrifuge tubes for aliquoting

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Section 3: Protocol for 100 mM Aqueous Stock Solution

This protocol details the preparation of a 100 mM stock solution, a common concentration for cell culture and biochemical assays. Adjust calculations accordingly for different desired concentrations.

Step 1: Calculation

  • Determine the molecular weight (MW) of the specific 5-fluorolysine salt you are using (e.g., check the manufacturer's label). The MW of the free base is approximately 164.18 g/mol .

  • Calculate the mass required for your desired volume and concentration.

    • Formula: Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Example (for 10 mL of 100 mM stock of a hypothetical HCl salt with MW = 200.6 g/mol ): Mass = 0.1 mol/L x 0.010 L x 200.6 g/mol = 0.2006 g (or 200.6 mg)

Step 2: Weighing & Initial Solubilization

  • Don appropriate PPE. Fluorinated compounds should be handled with care.

  • Tare a sterile 15 mL conical tube on the analytical balance.

  • Carefully weigh the calculated mass of 5-fluorolysine powder directly into the tube.

  • Add approximately 80% of the final desired volume of sterile, ultrapure water (e.g., 8 mL for a final volume of 10 mL).

  • Cap the tube securely and vortex for 30-60 seconds. The powder should readily dissolve. If it does not, gentle warming in a 37°C water bath for 5-10 minutes can be attempted.

Step 3: pH Measurement and Adjustment (Critical for Validation)

  • Calibrate the pH meter immediately before use.

  • Aseptically measure the pH of the solution. For an HCl salt, the initial pH will likely be acidic (pH 3-5).

  • For Cell Culture Applications: Adjust the pH to 7.2-7.4 using sterile 0.1 M NaOH. Add the NaOH dropwise while gently swirling the solution. Use 1 M NaOH only if significant adjustment is needed to minimize volume changes.

  • For Biochemical Assays: Adjust the pH to the value required by your specific assay buffer system.

  • Once the target pH is reached and stable, add sterile ultrapure water to reach the final desired volume (e.g., bring the volume to 10 mL). Mix thoroughly.

Step 4: Sterilization and Aliquoting

  • Draw the entire solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe tip.[9][10]

  • Dispense the solution through the filter into a new, sterile 15 mL conical tube. This step is essential for removing any potential microbial contamination, especially for heat-sensitive solutions.[11][12]

  • To minimize degradation from repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile, nuclease-free microcentrifuge tubes.[13]

Section 4: Quality Control & Validation

A self-validating protocol ensures trustworthiness. The following checks are recommended:

  • Final pH Check: After bringing the solution to the final volume, re-verify the pH to ensure it has not shifted.

  • Visual Inspection: The final solution should be clear, colorless, and free of any particulates.

  • Sterility Test (Optional but Recommended): For long-term studies or large batches, a small volume of the final stock can be incubated in sterile nutrient broth for 48 hours at 37°C to check for microbial growth.

  • Concentration Verification (Advanced): For applications requiring highly precise concentrations, techniques like quantitative NMR or HPLC can be used to verify the final concentration against a known standard.

Section 5: Storage and Stability

Proper storage is crucial for maintaining the integrity of the 5-fluorolysine stock solution.

Storage ConditionRecommended DurationRationale & Key Insights
Working Aliquots 2-4 weeksRefrigeration at 4°C is suitable for short-term use, minimizing thermal stress.[14]
Long-Term Storage >12 monthsFreezing at -20°C or -80°C is the standard for long-term preservation of amino acid solutions.[15][16][17]
Freeze-Thaw Cycles AvoidRepeated cycling can lead to degradation. Aliquoting is the most effective strategy to prevent this.[13]
Light Exposure MinimizeStore in a dark box or wrap tubes in foil. While not intrinsically fluorescent, prolonged light exposure is a general risk for organic molecules.

Table 1: Recommended Storage Conditions for 5-Fluorolysine Stock Solutions

Section 6: Workflow & Decision Diagrams

Protocol Workflow Diagram

G cluster_prep Preparation cluster_qc Sterilization & QC cluster_store Storage Calc 1. Calculate Mass Weigh 2. Weigh Powder Calc->Weigh Solubilize 3. Solubilize in 80% Volume Weigh->Solubilize pH_Adjust 4. Adjust pH Solubilize->pH_Adjust Final_Vol 5. Bring to Final Volume pH_Adjust->Final_Vol Filter 6. Sterile Filter (0.22 µm) Final_Vol->Filter Inspect 7. Visual Inspection Filter->Inspect Aliquot 8. Aliquot Inspect->Aliquot Store 9. Store at -20°C / -80°C Aliquot->Store

Caption: Workflow for 5-fluorolysine stock solution preparation.

Solvent Choice Decision Tree

G Start Intended Application? CellCulture Mammalian Cell Culture Start->CellCulture BiochemAssay In Vitro Biochemical Assay Start->BiochemAssay UsePBS Use Sterile 1X PBS or Cell Culture Medium CellCulture->UsePBS Rationale: Isotonic & pH buffered UseWater Use Ultrapure Water BiochemAssay->UseWater Rationale: Maximum flexibility AdjustToAssay Adjust pH to match final assay buffer UseWater->AdjustToAssay

Caption: Decision tree for selecting the primary solvent.

References

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Is the solubility of amino acids affected by their pH levels? (2024, April 6). Quora. Retrieved February 23, 2026, from [Link]

  • Ionizable Amino Acids. (n.d.). AK Lectures. Retrieved February 23, 2026, from [Link]

  • pKa values of amino acids. (n.d.). Star Republic: Guide for Biologists. Retrieved February 23, 2026, from [Link]

  • How long are amino acid stock solutions stable for successful solid phase peptide synthesis? (2023, February 7). Biotage. Retrieved February 23, 2026, from [Link]

  • Gao, J., Wang, J., & Ji, J. (2009). Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K. Journal of Chemical & Engineering Data, 54(8), 2260–2262. [Link]

  • Harms, M. J., & Fitch, C. A. (2011). Large shifts in pKa values of lysine residues buried inside a protein. Proceedings of the National Academy of Sciences, 108(14), 5571–5575. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved February 23, 2026, from [Link]

  • Peterson, R. D., & Mildvan, A. S. (2006). NMR Determination of Lysine pKa Values in the Pol λ Lyase Domain: Mechanistic Implications. Biochemistry, 45(6), 1954–1964. [Link]

  • Derks, J. N., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7241–7246. [Link]

  • pH dependence of amino acid solubility. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Lysine. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • The pka and isoelectric point values of lysine, methionine, and tryptophan. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Caschera, F., & Noireaux, V. (2018). Preparation of Amino Acid Mixtures for Cell-Free Expression Systems. BioTechniques, 64(4), 147–152. [Link]

  • Amino Acid Stock Solutions. (2020, October 7). NovoPro Bioscience Inc. Retrieved February 23, 2026, from [Link]

  • Handling and Storage of Peptides. (n.d.). AAPPTEC. Retrieved February 23, 2026, from [Link]

  • Shelf Life and Storage Requirements for Amino Acids: A Guide. (n.d.). Pangoo.biz. Retrieved February 23, 2026, from [Link]

  • How to prepare and store Amino acid stock solution? (2016, January 9). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Sterile Filtration. (n.d.). Sartorius. Retrieved February 23, 2026, from [Link]

  • Sterile Filtration and Bioburden Control for the Processing of Biologics. (n.d.). Critical Process Filtration. Retrieved February 23, 2026, from [Link]

  • Sterile Filtration For Pharmaceutical Manufacturing And Biologic Products. (n.d.). Sanitek Filter. Retrieved February 23, 2026, from [Link]

  • What is sterile filtration? (n.d.). Membrane Solutions. Retrieved February 23, 2026, from [Link]

  • Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions? (2017, March 10). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Filtering biochemical solutions - practical advice. (2022, August 25). YouTube. Retrieved February 23, 2026, from [Link]

  • 4-Fluoro-L-lysine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Physicochemical properties of the new fluoroquinolones. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • 5-Fluorouracil. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Fluorescein 5-isothiocyanate. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Fluoro-DL-Lysine Solubility & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving solubility limits and stability of 5-fluoro-DL-lysine (5-F-Lys) in biological buffers. Content Type: Troubleshooting Guide & FAQ. Audience: Structural Biologists (NMR), Medicinal Chemists, and Microbiologists.

Introduction: The Fluorine Factor

Welcome to the technical support hub for fluorinated amino acids. If you are accessing this guide, you are likely encountering unexpected precipitation, turbidity, or inconsistent concentration data with 5-fluoro-DL-lysine (5-F-Lys) .

While native Lysine is highly soluble (>1 M), the introduction of a fluorine atom at the


-carbon (position 5) fundamentally alters the electronic landscape of the molecule. As a Senior Application Scientist, I often see researchers treat 5-F-Lys identical to native Lysine, leading to experimental failure.

The Core Issue: Fluorine is the most electronegative element. Its presence creates a strong electron-withdrawing inductive effect (-I effect). This lowers the pKa of the neighboring


-amino group, shifting the molecule's isoelectric point (pI) closer to physiological pH. This guide details how to navigate these physicochemical shifts to ensure stable, high-concentration stocks for 19F-NMR and metabolic labeling.

Module 1: Critical Solubility Troubleshooting (FAQ)

Q1: Why does my 5-F-Lys precipitate when I adjust the pH to 7.4?

Diagnosis: Isoelectric Point (pI) Aggregation. Technical Explanation: Native Lysine has a pI of ~9.7, meaning it carries a net positive charge at pH 7.4, which maintains high solubility due to electrostatic repulsion between molecules. However, in 5-F-Lys, the fluorine atom withdraws electron density from the side chain. This lowers the pKa of the


-amino group (typically from ~10.5 down to ~8.5–9.0) [1, 2].[1][2] Consequently, the pI of 5-F-Lys shifts downward, closer to neutral pH.
  • The Trap: When you neutralize the hydrochloride salt (5-F-Lys·HCl) to pH 7.4, you approach the molecule's minimum solubility point (zwitterionic form with zero net charge).

  • The Fix: Do not dissolve directly in pH 7.4 buffer. Dissolve in pure water (acidic) first, then dilute into the final buffer, or maintain a pH slightly offset from the pI (e.g., pH 6.8 or pH 8.0) if experimental conditions permit.

Q2: I am seeing "ghost" signals in my 19F-NMR spectrum. Is this contamination?

Diagnosis: Aggregation-induced broadening or free amino acid carryover. Technical Explanation: If the 5-F-Lys is not fully solubilized (micro-aggregates), the 19F signal will suffer from significant line broadening due to slow molecular tumbling (anisotropy).

  • Validation: Spin the sample at 15,000 x g for 10 minutes. If the signal intensity drops, you are measuring suspended precipitate, not dissolved solute.

  • Solution: Add a chaotropic agent (if compatible) or lower the ionic strength of the buffer during the labeling pulse to prevent "salting out" effects [3].

Q3: Can I autoclave stock solutions of 5-F-Lys?

Diagnosis: Thermal Instability risk. Technical Explanation: While native amino acids are generally heat stable, fluorinated analogs can be susceptible to defluorination or degradation under high heat and pressure, particularly at alkaline pH.

  • The Fix: Do not autoclave. Use sterile filtration (0.22 µm PVDF or PES membranes). Prepare stocks in sterile, nuclease-free water.

Module 2: Optimized Solubilization Protocol

This protocol is designed to generate a stable 100 mM Stock Solution .

Reagents Required
  • 5-Fluoro-DL-lysine Hydrochloride (Solid)

  • Milli-Q Water (18.2 MΩ·cm)

  • 1.0 M NaOH (for fine adjustment, use with caution)

  • 0.22 µm Syringe Filter (PES recommended for low protein binding)

Step-by-Step Methodology
  • Calculate Mass:

    • Molecular Weight (HCl salt): ~200.64 g/mol .[1][3]

    • Target: 10 mL of 100 mM solution requires ~200.6 mg.

  • Initial Dissolution (The "Acidic Start"):

    • Add the solid to 8.0 mL of Milli-Q water.

    • Crucial: Do not add buffer yet. The intrinsic pH of the HCl salt solution will be acidic (~pH 3–4). At this pH, both amine groups are fully protonated (

      
      ), ensuring maximal solubility.
      
    • Vortex vigorously until clear.

  • pH Adjustment (The "Danger Zone"):

    • Place the tube on a magnetic stirrer.

    • Add 1.0 M NaOH dropwise while monitoring with a calibrated micro-pH probe.

    • Stop at pH 6.0–6.5.

    • Why? Going all the way to 7.4 in a high-concentration stock increases the risk of crashing out as you near the pI.

  • Final Volume & Filtration:

    • Add water to a final volume of 10 mL.

    • Filter sterilize immediately into a fresh, sterile tube.

    • Store at -20°C.

Module 3: Data & Decision Support

Solubility Comparison Table

Estimated solubility behavior based on physicochemical properties of fluorinated amines.

Solvent SystemMax Solubility (Est.)StabilityRecommendation
Milli-Q Water (pH < 5) > 200 mMHighBest for Stock Prep. Keep frozen.
PBS (pH 7.4) ~ 50 mMModerateRisk of precipitation at high conc. due to pI proximity.
Tris-HCl (pH 8.0) < 20 mMLowCloser to deprotonation of side chain; lower solubility.
0.1 M HCl > 500 mMVery HighIdeal for long-term chemical storage (non-biological).
Troubleshooting Decision Tree

The following diagram outlines the logical flow for resolving solubility issues in the lab.

SolubilityLogic Start Start: 5-F-Lys Solid SolventCheck Choice of Solvent? Start->SolventCheck Water Milli-Q Water (Acidic pH) SolventCheck->Water Recommended Buffer PBS / Tris (Neutral pH) SolventCheck->Buffer Not Recommended Dissolved Solution Clear? Water->Dissolved Precipitate Precipitate / Turbidity Buffer->Precipitate Likely pI crash Success Proceed to Filtration & Aliquot Dissolved->Success Yes Dissolved->Precipitate No CheckConc Check Concentration Is it >50mM? Precipitate->CheckConc Action1 Acidify (Drop pH < 6) Action2 Sonicate (Degas) Action1->Action2 Action2->Dissolved CheckConc->Action1 No Dilute Dilute to <50mM CheckConc->Dilute Yes Dilute->Dissolved

Caption: Logic flow for solubilizing 5-fluoro-DL-lysine. Green paths indicate optimal workflows; red paths indicate high-risk steps requiring intervention.

References

  • Glaser, R., et al. (2014). Synthesis of N-trifluoroethyl substituted lysine analogs. National Science Foundation (NSF) Public Access Repository. Available at: [Link]

  • Luo, Z., et al. (2018). Synthesis and Spectroscopic Properties of Fluorinated Coumarin Lysine Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Gee, C. T., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment.[4] Nature Protocols. Available at: [Link]

Sources

Handling moisture sensitivity of fluorolysine salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: FL-H2O-Handling
Assigned Specialist: Senior Application Scientist, Dr. A. Vance
Executive Summary: The "Wet Salt" Phenomenon

Welcome to the technical support center. If you are reading this, you are likely staring at a vial of Fluorolysine (4-fluorolysine or 5-fluorolysine) that looks more like a sticky gum or a collapsed glass than a free-flowing powder.

Do not panic. This is a known physicochemical characteristic of fluorinated amino acid salts, particularly the hydrochloride (HCl) and trifluoroacetate (TFA) forms.

The Science: The introduction of a fluorine atom onto the lysine side chain is not electronically neutral. Fluorine is highly electron-withdrawing (electronegative). This inductive effect lowers the pKa of the adjacent ammonium groups. Consequently, the lattice energy of the crystal is often lower than that of canonical lysine, making the salt significantly more hygroscopic (prone to absorbing atmospheric moisture). When the critical relative humidity (CRH) is exceeded, the crystal lattice collapses, leading to deliquescence (turning into liquid).

This guide provides the protocols to prevent this and, if necessary, recover your material.

Troubleshooting Guide (FAQs)
Category A: Storage & Integrity [1]

Q: I just received my shipment, and the powder is clumped. Is it degraded? A: Likely not. Clumping indicates moisture absorption (plasticization), but chemical degradation (hydrolysis or racemization) takes longer. However, the stoichiometry is now compromised. If you weigh 100 mg of "wet" salt, you may only be adding 80 mg of amino acid, leading to failed reactions.

  • Action: Perform the below before use.

Q: Why does this happen even in a freezer? A: Cold storage is essential for chemical stability but dangerous for physical stability if mishandled. If you open a -20°C vial in a 25°C room, moisture from the air condenses instantly onto the cold powder.

  • Rule: You must allow the vial to equilibrate to room temperature (approx. 30–60 mins) inside a desiccator before breaking the seal [1].

Category B: Synthesis & Application (SPPS)

Q: My coupling efficiency in Solid Phase Peptide Synthesis (SPPS) dropped. Is the water the culprit? A: Yes. In SPPS, water is a nucleophile that competes with the resin-bound amine.

  • Hydrolysis of Active Esters: Water reacts with your activated fluorolysine (e.g., O-acylisourea or OBt ester) to form the free acid, permanently terminating that molecule's utility [2].

  • Solubility Issues: Excess water can alter the swelling properties of the resin (e.g., Polystyrene-DVB), preventing reagents from diffusing into the bead core [3].

Q: Can I just add more equivalents to compensate? A: It is risky. Adding more wet salt introduces more water.

  • Solution: Use a larger excess (4-5 eq) ONLY if the salt has been dried. If the salt is wet, you must dry it first.

Operational Protocols
Protocol 1: The "Safe Weighing" Workflow

Standard operating procedure for preventing moisture uptake.

  • Equilibration: Remove vial from -20°C storage. Place immediately into a desiccator containing silica gel or

    
    .
    
  • Wait: Allow 45–60 minutes for the vial to reach room temperature.

  • Environment: Ideally, weigh inside a glovebox under

    
     or Ar.
    
    • Alternative: If no glovebox is available, use a "rapid weigh" technique: Flush the open vial with a gentle stream of Argon while dispensing.

  • Resealing: Purge the headspace with Argon/Nitrogen, wrap with Parafilm, and return to cold storage immediately [4].

Protocol 2: Recovery (Drying the Salt)

Use this if your material has turned to gum or paste.

MethodEquipmentProcedurePros/Cons
Lyophilization (Best)Freeze DryerDissolve gum in min. volume of ddH2O.[1] Freeze in liquid

. Lyophilize for 24-48h.
Pro: Restores fluffy powder.Con: Time-consuming.
Vacuum Desiccation Vacuum Pump +

Place open vial in a desiccator over Phosphorus Pentoxide. Apply high vacuum (<1 mbar) for 24h.Pro: No heating required.Con: May result in a hard "glass" rather than powder.
Co-Evaporation RotavapDissolve in dry methanol/toluene. Evaporate under reduced pressure.Pro: Fast.Con: Risk of bumping; requires strict temp control (<30°C).
Visualizing the Logic
Diagram 1: The Moisture-Degradation Cascade

This diagram illustrates why moisture is not just a physical nuisance but a chemical hazard in peptide coupling.

MoistureCascade Moisture Atmospheric Moisture Salt Fluorolysine Salt (Hygroscopic) Moisture->Salt Absorption Hydrolysis Active Ester Hydrolysis (Competes with Coupling) Moisture->Hydrolysis Direct Nucleophilic Attack Plasticization Crystal Lattice Collapse (Plasticization) Salt->Plasticization Tg Reduction WeighingError Weighing Error (Mass includes H2O) Plasticization->WeighingError Stoichiometry Incorrect Stoichiometry (Low Amino Acid Conc.) WeighingError->Stoichiometry Failure FAILED SYNTHESIS (Deletion Sequences) Stoichiometry->Failure Hydrolysis->Failure

Caption: Figure 1. The dual-pathway failure mode caused by moisture: physical weighing errors and chemical hydrolysis of activated intermediates.

Diagram 2: The Safe Handling Workflow

Follow this logic gate to ensure experimental success.

HandlingWorkflow Start Start: Fluorolysine Vial Check Visual Inspection Start->Check Wet Clumped/Sticky Check->Wet Looks wet Dry Free-Flowing Check->Dry Looks dry Rescue Protocol 2: Lyophilization/Vacuum Wet->Rescue Equilibrate Protocol 1: Warm to RT in Desiccator Dry->Equilibrate Rescue->Check Re-inspect Weigh Weigh under Inert Gas Equilibrate->Weigh Synthesize Proceed to Synthesis Weigh->Synthesize

Caption: Figure 2. Decision matrix for handling hygroscopic salts. Never proceed to weighing if the material fails visual inspection.

References
  • Hojo, K., Maeda, M., Tanakamaru, N., Mochida, K., & Kawasaki, K. (2006).[2] Solid phase peptide synthesis in water VI: evaluation of water-soluble coupling reagents. Protein & Peptide Letters. Retrieved from [Link]

  • García-Martín, F., Quintanar-Audelo, M., García-Ramos, Y., Cruz, L.J., Gravel, C., Furic, R., Côté, S., Tulla-Puche, J. and Albericio, F. (2006). ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides. Journal of Combinatorial Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: HPLC Purity Analysis of DL-5-Fluorolysine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DL-5-Fluorolysine hydrochloride (CAS: 135-00-2) is a non-canonical, fluorinated amino acid used extensively in protein engineering, collagen cross-linking studies, and as a metabolic probe.[1] Its structural similarity to native lysine, combined with the lack of a UV-active chromophore and the presence of two chiral centers (C2 and C5), presents a significant analytical challenge.[2]

This guide objectively compares three primary analytical workflows for purity assessment. While HILIC-MS offers the highest specificity, RP-HPLC with Pre-column Derivatization remains the most accessible and robust method for routine purity quantification (>98% accuracy) in standard laboratories.[1]

Part 1: The Analytical Challenge

The analysis of DL-5-Fluorolysine is complicated by three physicochemical factors that disqualify standard UV-HPLC methods:

  • Lack of Chromophore: The molecule has no conjugated

    
    -systems, rendering it invisible to standard UV detection (254 nm). Detection requires derivatization or universal detectors (CAD/ELSD/MS).
    
  • Zwitterionic Nature: High polarity causes poor retention and peak shape on standard C18 columns without ion-pairing agents or specific mobile phase pH control.[1]

  • Stereochemical Complexity: As a "DL" (racemic at C2) mixture with a fluorine at C5, the product is a mixture of four stereoisomers. A purity method must resolve these isomers from structural impurities (e.g., Lysine, 5-Hydroxylysine) without necessarily separating the isomers themselves, unless chiral purity is the specific goal.

Analytical Decision Matrix

DecisionTree Start Start: Select Method Chromophore Is MS Available? Start->Chromophore MS_Yes Yes Chromophore->MS_Yes High Sensitivity MS_No No Chromophore->MS_No Standard QC HILIC Method A: HILIC-MS (High Specificity, No Derivatization) MS_Yes->HILIC Deriv Is High Throughput Required? MS_No->Deriv HT_Yes Yes (Auto-sampler) Deriv->HT_Yes HT_No No (Manual Prep OK) Deriv->HT_No OPA Method B: OPA/FMOC (Automated, Unstable Derivatives) HT_Yes->OPA Dansyl Method C: Dansyl Chloride (Manual, Very Stable Derivatives) HT_No->Dansyl

Figure 1: Decision matrix for selecting the optimal analytical workflow based on laboratory capabilities and throughput requirements.

Part 2: Comparative Methodologies

The following table contrasts the three industry-standard approaches.

FeatureMethod A: HILIC-MS Method B: OPA/FMOC Derivatization Method C: Dansyl Chloride Derivatization
Principle Separation on polar stationary phase; Mass spec detection.[1]Automated pre-column reaction; Fluorescence detection.Manual pre-column reaction; UV/Vis (254 nm) or Fluorescence.
Specificity High . Distinguishes F-Lysine (MW 164) from Lysine (MW 146) by mass.Medium . Relies on chromatographic resolution.[3]Medium . Relies on chromatographic resolution.[3]
Sensitivity High (pg levels).High (fmol levels).Moderate (pmol levels).
Stability N/A (Direct analysis).Low (Derivatives degrade in minutes/hours).High (Derivatives stable for days).
Cost High (MS instrumentation).Medium (Requires FLD + Autosampler program).Low (Standard HPLC-UV).[1]
Verdict Best for R&D and ID confirmation .Best for High-Throughput QC .Best for Routine Purity Checks in standard labs.

Part 3: Recommended Protocol (Method C: Dansyl Chloride)

For a robust, self-validating purity assay accessible to most laboratories, the Dansyl Chloride (Dns-Cl) method is recommended.[1] Dns-Cl reacts with both primary amines (


- and 

-amino groups), forming a stable sulfonamide derivative that is highly lipophilic, allowing for excellent retention and separation on standard C18 columns.[1]
Reagents & Preparation
  • Derivatizing Reagent: 5 mg/mL Dansyl Chloride in Acetone.

  • Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 9.5.
    
  • Quenching Agent: 10% Methylamine hydrochloride or Glycine.

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

Sample Preparation Workflow
  • Dissolution: Dissolve 10 mg DL-5-Fluorolysine HCl in 10 mL DI water (1 mg/mL stock).

  • Reaction: Mix 100

    
    L Sample + 100 
    
    
    
    L Bicarbonate Buffer + 100
    
    
    L Dansyl Chloride Solution.
  • Incubation: Heat at 60°C for 45 minutes (protect from light).

  • Quenching: Add 50

    
    L Methylamine solution to consume excess reagent.
    
  • Clarification: Centrifuge at 10,000 rpm for 5 min or filter (0.22

    
    m PTFE).
    
HPLC Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5

    
    m).[2]
    
  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 30°C.

  • Detection: UV at 254 nm (or Fluorescence: Ex 340 nm / Em 525 nm for higher sensitivity).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)[1]

    • 2-20 min: 10%

      
       90% B (Linear Gradient)[1]
      
    • 20-25 min: 90% B (Wash)[1]

    • 25-30 min: 10% B (Re-equilibration)

Experimental Mechanism

Reaction Substrate DL-5-Fluorolysine (Non-UV Active) Complex Bis-Dansyl-5-Fluorolysine (Highly Lipophilic) Substrate->Complex pH 9.5, 60°C (Double Derivatization) Reagent Dansyl Chloride (UV Active / Fluorescent) Reagent->Complex

Figure 2: Derivatization mechanism.[1] The reaction targets both the


-amine and the 

-amine, significantly increasing the hydrophobicity and retention of the molecule.[2][1]

Part 4: Data Interpretation & Validation[2]

Expected Chromatogram Profile

Separation is driven by hydrophobicity. The fluorine atom at C5 increases the lipophilicity of the lysine side chain compared to the native hydrogen (fluorine "polar hydrophobicity" effect) or a hydroxyl group.

Peak IdentityRelative Retention Time (RRT)Characteristics
Dansyl-OH / Byproducts 0.2 - 0.3Excess reagent peaks (quenched).[1]
Bis-Dansyl-Lysine 1.00 (Reference)Common impurity (starting material).[1]
Bis-Dansyl-5-Hydroxylysine ~0.85 - 0.90More polar impurity (hydrolysis byproduct).[1]
Bis-Dansyl-5-Fluorolysine ~1.05 - 1.10 Main Analyte. Elutes after Lysine due to the lipophilic nature of the C-F bond on the side chain.[1]

Note: The "DL" nature means the main peak may appear as a split peak or doublet (diastereomers) depending on the column's resolving power. For chemical purity, integrate the sum of these isomer peaks.

Validation Criteria (Self-Validating System)
  • Resolution (Rs): The resolution between the Lysine impurity and 5-Fluorolysine must be > 1.5.

  • Blank Check: Inject a "Blank Derivatization" (Water + Reagents). Peaks appearing here must be excluded from purity calculations.

  • Linearity: The method should be linear from 0.05 mg/mL to 1.0 mg/mL (

    
    ).
    

References

  • Molnár-Perl, I. (2003). Quantitation of amino acids and amines by chromatography: methods, technologies and applications. Journal of Chromatography Library, 70. Link

  • Gao, L., et al. (2020).[2] Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. Link

  • BenchChem. (2025). HPLC Analysis of DL-5-Hydroxylysine Hydrochloride in Tissue Samples. Application Note. Link

  • Creative Proteomics. (2024). Optimizing Sample Preparation for Accurate Lysine Measurement. Technical Guide. Link

  • Marsh, E.N.G. (2014). Fluorinated Amino Acids in Protein Design and Engineering. Springer Nature Experiments. Link

Sources

A Senior Application Scientist's Guide: Comparing 5-Fluorolysine and 4-Fluorolysine for Protein Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the realm of protein engineering, the site-specific incorporation of non-canonical amino acids (ncAAs) offers a powerful toolkit to probe and manipulate protein structure and function.[1][2] Among these, fluorinated amino acids have emerged as particularly valuable tools, providing a unique spectroscopic handle for ¹⁹F NMR studies without significantly perturbing the native protein structure.[3] This guide provides an in-depth comparison of two important fluorinated lysine analogs: 5-fluorolysine and 4-fluorolysine, focusing on their incorporation into proteins and their respective advantages for downstream applications.

Introduction to Fluorinated Lysines: A Tale of Two Analogs

Lysine, with its long, flexible, and positively charged side chain, is a frequent participant in crucial biological interactions, including protein-protein binding and enzyme catalysis. Introducing a fluorine atom onto this side chain creates a powerful probe to investigate these functions. The C-F bond is strong, and the fluorine atom is minimally larger than a hydrogen atom, yet it is the most electronegative element, creating a significant dipole moment.[4] This unique combination of properties makes fluorinated lysines excellent tools for studying local protein environments.

This guide will compare and contrast 5-fluorolysine and 4-fluorolysine, exploring how the single-atom difference in fluorine placement impacts their synthesis, incorporation into proteins, and ultimate utility in research.

Physicochemical Properties: How Fluorine Position Matters

The position of the fluorine atom on the lysine side chain dictates its influence on the molecule's physicochemical properties. The primary effect of the electron-withdrawing fluorine atom is a decrease in the basicity (pKa) of the terminal amino group, an effect that is more pronounced when the fluorine is closer to the amino group.

Property4-Fluorolysine5-FluorolysineCanonical L-Lysine
Structure Fluorine at the C4 (γ) positionFluorine at the C5 (δ) positionNo fluorine
Molecular Weight ~164.18 g/mol [5]~164.18 g/mol ~146.19 g/mol
Side Chain pKa Expected to be lower than LysineExpected to be slightly lower than Lysine, but higher than 4-F-Lys~10.5
Key Feature Fluorine is closer to the backbone, potentially influencing local secondary structure.Fluorine is at the distal end of the side chain, making it a sensitive probe of solvent exposure and ligand binding at the protein surface.Natural amino acid.

Synthesis of Fluorinated Lysines

The accessibility of these ncAAs is a critical consideration for any research project. While both are synthetically accessible, the routes to each differ in complexity and starting materials.

  • 4-Fluorolysine: Several synthetic routes have been reported for 4-fluorolysine, often starting from precursors like 4-hydroxy-L-lysine.[6][7] These methods can produce specific stereoisomers, such as (4R)- and (4S)-fluoro-L-lysines, which can be valuable for detailed structural studies.[6][7] The synthesis can be a multi-step process involving protection/deprotection strategies to achieve the final, orthogonally protected product suitable for tRNA charging.[6][7][8]

  • 5-Fluorolysine: The synthesis of 5-fluorolysine is also achievable, although detailed, readily available protocols can be less common in the literature compared to its 4-fluoro counterpart. The synthesis may proceed through intermediates where a hydroxyl group is replaced by fluorine, similar to the strategies for 4-fluorolysine, but targeting the C5 position.

Site-Specific Incorporation via Amber Suppression

The most precise method for incorporating ncAAs into a target protein at a specific site is through the expansion of the genetic code via amber stop codon (UAG) suppression.[1][2][9][10] This technique relies on an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA). This pair functions independently of the host cell's native machinery and is designed to uniquely recognize the ncAA and the amber codon.

The pyrrolysyl-tRNA synthetase (PylRS)/tRNAPylCUA pair is a commonly used OTS for incorporating lysine derivatives.[9][10] The process can be visualized as follows:

G cluster_0 Cellular Environment ncAA Fluorolysine (ncAA) aaRS Orthogonal aaRS (e.g., PylRS) ncAA->aaRS 1. Recognition charged_tRNA Fluorolysyl-tRNA_CUA aaRS->charged_tRNA 2. Charging tRNA Orthogonal tRNA_CUA tRNA->aaRS ribosome Ribosome charged_tRNA->ribosome 3. Delivery to A-site protein Full-length Protein with Fluorolysine ribosome->protein 4. Incorporation at UAG site mRNA mRNA with UAG codon mRNA->ribosome

Caption: Workflow for site-specific incorporation of fluorolysine.

Factors Influencing Incorporation Efficiency

The success of incorporating 5-fluorolysine or 4-fluorolysine is not guaranteed and can be highly variable. Several factors come into play:

  • Recognition by the aaRS: The engineered PylRS must efficiently recognize and charge the fluorinated lysine analog onto the tRNAPyl. The position of the fluorine atom could subtly alter the side chain's conformation or electrostatics, potentially impacting the efficiency of this crucial first step.

  • Sequence Context: The nucleotides surrounding the UAG codon can significantly influence suppression efficiency.[9][11][12][13] Studies in both prokaryotic and mammalian systems have shown that the identity of the +4 nucleotide (immediately following the UAG) and the preceding codons can either enhance or diminish the yield of the full-length, ncAA-containing protein.[9]

  • Expression System: Incorporation can be achieved in various systems, including E. coli, yeast, mammalian cells, and cell-free systems.[9][11] Cell-free systems, such as the PURE system, offer a high degree of control over reaction components, allowing for optimization of ncAA and OTS concentrations to maximize yield.[11][12]

While direct, side-by-side comparisons of incorporation efficiency are scarce in the literature, it is reasonable to hypothesize that the subtle structural differences could lead to variations in yield depending on the specific PylRS mutant used and the sequence context of the incorporation site.

Experimental Protocols for Incorporation

Below are generalized, step-by-step protocols for incorporating fluorinated lysines in both E. coli and a cell-free system.

Protocol 1: In Vivo Incorporation in E. coli

This protocol assumes the use of a two-plasmid system: one for the target protein with an amber (TAG) codon at the desired position, and a second for the orthogonal aaRS/tRNA pair.

1. Plasmid Transformation:

  • Co-transform chemically competent E. coli (e.g., BL21(DE3)) with the plasmid containing your gene of interest (with UAG codon) and the plasmid encoding the orthogonal synthetase/tRNA pair.
  • Plate on selective media (e.g., LB agar with appropriate antibiotics) and incubate overnight at 37°C.

2. Starter Culture:

  • Inoculate a single colony into 5-10 mL of minimal media (e.g., M9) supplemented with glucose, MgSO₄, and the necessary antibiotics.
  • Grow overnight at 37°C with shaking.

3. Expression Culture:

  • Inoculate 1 L of minimal media with the overnight starter culture.
  • Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
  • Add the fluorinated lysine (4-F-Lys or 5-F-Lys) to a final concentration of 1-2 mM.
  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.
  • Reduce the temperature to 18-25°C and continue to express for 12-16 hours.

4. Cell Harvest and Protein Purification:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).
  • Resuspend the cell pellet in a suitable lysis buffer.
  • Lyse the cells (e.g., by sonication or high-pressure homogenization).
  • Clarify the lysate by centrifugation.
  • Purify the target protein using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if His-tagged).
Protocol 2: Cell-Free Protein Synthesis (e.g., PURE System)

Cell-free systems provide a clean and controllable environment for ncAA incorporation.

1. Reaction Setup:

  • On ice, combine the components of the cell-free synthesis kit (e.g., PUREfrex®) according to the manufacturer's instructions.[11][12]
  • Add the plasmid DNA encoding the target protein (with UAG codon).
  • Add the pre-charged Fluorolysyl-tRNA or the individual components (fluorolysine, orthogonal aaRS, and tRNA). Optimal concentrations may need to be determined empirically.[11][12]
  • Add the fluorinated lysine to the reaction mixture.

2. Incubation:

  • Incubate the reaction at the recommended temperature (e.g., 37°C) for 2-4 hours.

3. Analysis and Purification:

  • Analyze the reaction mixture directly by SDS-PAGE and Western blot to confirm the expression of the full-length protein.
  • If required, the protein can be purified directly from the reaction mixture using affinity tags.

Characterization and Downstream Applications

Confirming the successful incorporation and leveraging the fluorine probe are the final, critical steps.

G cluster_0 Post-Incorporation Workflow PurifiedProtein Purified Protein (with Fluorolysine) MS Mass Spectrometry PurifiedProtein->MS NMR 19F NMR Spectroscopy PurifiedProtein->NMR Assay Functional/Biophysical Assays PurifiedProtein->Assay Confirmation Confirm Mass Shift MS->Confirmation Environment Probe Local Environment NMR->Environment Function Assess Functional Impact Assay->Function

Sources

A Comparative Guide to the NMR Spectra of Native vs. Fluorinated Lysine: A Tool for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical biology and drug development, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. Lysine, a fundamental amino acid, is a frequent target for such modification due to its reactive side-chain amine and its prevalence in protein structures. Understanding the precise impact of fluorination is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this characterization at an atomic level. This guide provides an in-depth comparison of the NMR spectra of native L-lysine and its fluorinated counterparts, offering field-proven insights for researchers, scientists, and drug development professionals.

The Significance of Fluorine in Biomolecular NMR

The 19F nucleus is an ideal probe for NMR spectroscopy for several key reasons[1][2][3][4]:

  • High Natural Abundance and Sensitivity: With 100% natural abundance and a high gyromagnetic ratio (83% of the sensitivity of 1H), 19F provides strong signals without the need for isotopic enrichment[1][3][4].

  • Vast Chemical Shift Range: The chemical shift of 19F is highly sensitive to its local electronic environment, spanning a range of over 300 ppm[3][4]. This leads to excellent signal dispersion, often resolving individual fluorinated sites within a large protein that would be heavily overlapped in a 1H spectrum[4].

  • Low Biological Background: The near-total absence of fluorine in natural biological systems means that 19F NMR spectra are exceptionally clean, with virtually no background signal[1][2].

Part 1: The NMR Signature of Native L-Lysine

The structure of L-lysine presents a flexible six-carbon chain with protons that give rise to a characteristic, albeit somewhat overlapped, 1H NMR spectrum. In a typical deuterium oxide (D₂O) solvent, which exchanges with the labile amine and carboxylic acid protons, we primarily observe the signals from the carbon-bound protons.

¹H NMR Spectrum of L-Lysine: The aliphatic protons of lysine appear in the upfield region of the spectrum. Based on data from the Biological Magnetic Resonance Bank (BMRB) and other sources, the approximate chemical shifts at neutral pH in D₂O are as follows[5][6][7]:

  • α-H (~3.75 ppm): This proton is adjacent to both the carboxyl and α-amino groups, resulting in a downfield shift compared to the other methylene protons.

  • ε-CH₂ (~3.02 ppm): Adjacent to the side-chain amino group, these protons are also shifted downfield.

  • β-CH₂, γ-CH₂, δ-CH₂ (~1.45-1.90 ppm): These methylene groups form a complex, overlapping multiplet in the most upfield region of the spectrum[5][6].

¹³C NMR Spectrum of L-Lysine: The carbon spectrum of lysine is more resolved, with each carbon atom in a unique chemical environment.

Carbon AtomApproximate Chemical Shift (ppm) in D₂O
C=O (carboxyl)~177.3
~57.2
~41.8
~32.6
~29.1
~24.1
Table 1: Approximate ¹³C chemical shifts for L-lysine at neutral pH, compiled from public spectral databases[7][8].
Part 2: Introducing Fluorine - A Paradigm Shift in the NMR Spectrum

When a fluorine atom is introduced into the lysine side chain, for example at the C4 (γ) or C5 (δ) position, it dramatically alters the NMR landscape. This is due to fluorine's high electronegativity and its ability to engage in through-bond (scalar or J-coupling) and through-space interactions.

The Impact of Fluorination on NMR Spectra:

  • ¹H NMR: Protons on the carbon bearing the fluorine (geminal, ²JHF) and on adjacent carbons (vicinal, ³JHF) will be split into doublets or more complex multiplets due to H-F coupling. The electronegativity of fluorine also induces a downfield shift in the resonance of nearby protons.

  • ¹³C NMR: The carbon directly bonded to fluorine (C-F) experiences a very large downfield shift and exhibits a strong one-bond C-F coupling (¹JCF), which can be over 180 Hz[9][10]. Carbons two or three bonds away will also show smaller couplings.

  • ¹⁹F NMR: This spectrum provides a direct window into the fluorinated site. The chemical shift is exquisitely sensitive to conformation, solvation, and binding events[11][12].

Part 3: Head-to-Head Spectral Comparison (Hypothetical 4-Fluoro-Lysine)

Comparative NMR Data (Predicted):

ParameterNative L-Lysine(4S)-4-Fluoro-L-Lysine (Predicted)Rationale for Change
¹H Shifts
γ-CH₂~1.45 ppmOne γ-H shifts significantly downfieldStrong deshielding effect from electronegative fluorine.
δ-CH₂~1.72 ppmShifts downfieldInductive effect of fluorine over two bonds.
β-CH₂~1.89 ppmShifts slightly downfieldWeaker inductive effect over two bonds.
¹³C Shifts
~24.1 ppmShifts significantly downfield (e.g., >80 ppm)Direct attachment to highly electronegative fluorine.
Cβ & Cδ~32.6 & ~29.1 ppmShift downfieldInductive effect of fluorine.
J-Coupling
Hγ-Hβ, Hγ-Hδ~7 Hz (³JHH)Shows additional large splittingIntroduction of strong ²JHF and ³JHF couplings.
N/ALarge ¹JCF (~185 Hz)Strong one-bond coupling between ¹³C and ¹⁹F[9].
Cβ & CδN/ASmaller ²JCF (~20 Hz)Weaker two-bond coupling[9].

Table 2: Predicted comparison of NMR parameters between native and 4-fluoro-lysine.

The presence of strong H-F and C-F J-couplings provides an unambiguous confirmation of the site of fluorination and offers valuable conformational information, as the magnitude of vicinal (three-bond) couplings is dependent on the dihedral angle, similar to the Karplus relationship in H-H couplings[15][16].

Part 4: Experimental Protocols

Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and appropriate instrument parameter selection.

Step-by-Step Protocol for NMR Sample Preparation:

  • Sample Weighing: Accurately weigh 1-5 mg of the amino acid for ¹H NMR or 5-30 mg for ¹³C NMR[17].

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent, typically Deuterium Oxide (D₂O) for amino acids, to minimize the residual water signal[17].

  • pH Adjustment: The chemical shifts of lysine's protons and carbons are highly sensitive to the protonation state of the amine and carboxyl groups, and thus to pH[18]. Adjust the pD (the pH equivalent in D₂O) to a standardized value (e.g., 7.4) using dilute NaOD or DCl.

  • Homogenization: Ensure the sample is fully dissolved. Vortex gently and visually inspect for any particulate matter.

  • Filtration/Centrifugation: To ensure magnetic field homogeneity, remove any suspended particles by centrifuging the sample or filtering it through a microfilter into a clean, high-quality NMR tube[19].

  • Internal Standard (Optional but Recommended): Add a small amount of an internal reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a known concentration of a non-reactive fluorinated compound (for ¹⁹F NMR) for precise chemical shift referencing and quantification.

Recommended NMR Acquisition Parameters:

ExperimentKey ParametersTypical ValuesPurpose
¹H Spectral Width12-16 ppmCovers the full proton chemical shift range.
Acquisition Time2-4 secondsEnsures high resolution.
Relaxation Delay (d1)1-5 secondsAllows for full spin relaxation between scans.
¹³C Spectral Width200-240 ppmCovers the full carbon chemical shift range.
Proton DecouplingYes (e.g., GARP, WALTZ)Collapses C-H couplings into singlets, improving S/N.
Relaxation Delay (d1)2-10 secondsLonger delay needed for quaternary and carboxyl carbons.
¹⁹F Spectral Width>250 ppmCovers the wide chemical shift range of fluorine.
Proton DecouplingYesSimplifies the spectrum by removing H-F couplings.
Relaxation Delay (d1)1-5 secondsSimilar to proton experiments.

Table 3: General NMR acquisition parameters for experiments on a 500-600 MHz spectrometer.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (1-30 mg) dissolve 2. Dissolve in D2O (0.6-0.7 mL) weigh->dissolve ph_adjust 3. Adjust pD (e.g., to 7.4) dissolve->ph_adjust filter 4. Filter/Centrifuge into NMR Tube ph_adjust->filter load 5. Load Sample into Spectrometer filter->load tune 6. Tune & Match Probe (¹H, ¹³C, ¹⁹F) load->tune shim 7. Shim Magnet for Homogeneity tune->shim acquire 8. Acquire Spectra (1D ¹H, ¹³C, ¹⁹F & 2D) shim->acquire process 9. Fourier Transform & Phase Correction acquire->process reference 10. Reference Spectra (e.g., to DSS) process->reference integrate 11. Integrate Peaks & Analyze Couplings reference->integrate compare 12. Compare Spectra (Native vs. Fluoro) integrate->compare

Caption: Standard workflow for NMR analysis from sample preparation to spectral comparison.

Part 5: Applications and Advanced Insights

The distinct NMR signatures of fluorinated lysine are not merely a curiosity; they are a powerful tool for probing complex biological systems.

  • Protein Structure and Dynamics: Site-specifically incorporating a fluorinated lysine into a protein allows researchers to monitor a specific location within a large biomolecule without interference from the thousands of other atoms. Changes in the 19F chemical shift can report on protein folding, conformational changes, and dynamics[1][20].

  • Ligand Binding and Drug Discovery: When a drug binds to a protein, it can alter the local environment of a nearby fluorinated lysine residue. This change is often detectable as a shift in the 19F NMR signal, making it an excellent method for screening compound libraries and quantifying binding affinities[2][11].

  • In-Cell NMR: The absence of a natural fluorine background makes 19F NMR uniquely suited for studying molecules directly inside living cells, providing insights into how proteins and drugs behave in their native environment[1][2].

Conclusion

The substitution of hydrogen with fluorine in lysine results in profound and informative changes to its NMR spectra. The introduction of the 19F nucleus provides a highly sensitive, background-free spectroscopic probe, while the electronegativity and coupling effects of fluorine alter the 1H and 13C spectra in predictable ways. By understanding these differences, researchers can confirm successful synthesis, elucidate molecular structure, and deploy fluorinated lysine as a sophisticated tool to probe complex biological processes, accelerating progress in drug discovery and chemical biology.

References

  • Zhang, Z., et al. (2018). 1H NMR spectra of natural abundance bulk lysine. ResearchGate. [Link]

  • National Center for Biotechnology Information. L-Lysine, Spectral Information. PubChem. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Glagovich, N. (2007). Coupling of Protons with Fluorine. ResearchGate. [Link]

  • Hernández-Varela, J., et al. (2021). ¹H NMR spectra of the l-lysine samples after hydrothermal treatment. ResearchGate. [Link]

  • Instruct-ERIC. NMR sample preparation guidelines. [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • Williamson, M.P. Sample preparation. ResearchGate. [Link]

  • Sudakov, A., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMC. [Link]

  • NMR Facility, University of new Hampshire. Sample requirements. [Link]

  • University of Regensburg. Peptide NMR. [Link]

  • Martin, L., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • Takeda, M., et al. (2021). 1D 15N and 13C NMR spectra of [15N2]-lysine in H2O and D2O. ResearchGate. [Link]

  • Kubik, S., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link]

  • Saha, S., et al. (2022). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]

  • Grygorenko, O., et al. (2021). Uniform Preparation of (4R)- and (4S)-Fluoro-l-lysines from One Precursor. The Journal of Organic Chemistry. [Link]

  • Lee, S., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ResearchGate. [Link]

  • Takeda, M., et al. (2021). Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling (SAIL) method. Magnetic Resonance. [Link]

  • Butts, C. P., et al. (2014). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship. [Link]

  • Biological Magnetic Resonance Bank. L-Lysine at BMRB (bmse000914). [Link]

  • Biological Magnetic Resonance Bank. L-Lysine at BMRB (bmse000043). [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • University of Missouri-St. Louis. Coupling Constants and Structure: Vicinal Couplings. [Link]

  • Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Wikipedia. J-coupling. [Link]

  • Wang, C., et al. (2022). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. RSC Advances. [Link]

  • Reddit. The Effect of Fluorine in 1H NMR. [Link]

  • Cantrelle, F. X., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. PMC. [Link]

  • Liu, Y., et al. (2020). 4'-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19F NMR Probe of RNA Structure and Function. PubMed. [Link]

  • Akerman, M. P., et al. (2015). Synthesis and NMR elucidation of novel octa-amino acid resorcin[17]arenes derivatives. South African Journal of Chemistry. [Link]

  • Cantrelle, F. X., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance. [Link]

Sources

Comparative Guide: 5-Fluorolysine vs. 5-Hydroxylysine in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 5-hydroxylysine (5-HL) , a critical post-translational modification (PTM) essential for collagen stability, and 5-fluorolysine (5-FL) , a synthetic non-canonical amino acid used as a mechanistic probe.

The Core Distinction:

  • 5-HL acts as a structural stabilizer and chemical "handle." Its hydroxyl group facilitates water-mediated hydrogen bonding networks that stabilize the collagen triple helix and serves as an attachment point for glycosylation.

  • 5-FL acts as a stereoelectronic disruptor. The fluorine atom is isosteric to hydrogen but highly electronegative. This lowers the pKa of the

    
    -amino group, altering electrostatic interactions and inhibiting specific enzymatic oxidations without causing significant steric clashes.
    

Chemical & Physical Properties[1][2][3][4]

The biological divergence of these two molecules stems directly from the properties of the substituent at the C5 position (


).
Feature5-Hydroxylysine (5-HL)5-Fluorolysine (5-FL)Biological Implication
Formula


Fluorine replaces Hydroxyl.
Substituent Hydroxyl (-OH)Fluorine (-F)OH is H-bond donor/acceptor; F is acceptor only.
Van der Waals Radius ~1.4 Å (Oxygen)1.47 Å (Fluorine)Isosteric: F mimics H/OH size, allowing enzyme binding.
Electronegativity 3.44 (Oxygen)3.98 (Fluorine)F pulls electron density stronger than O.

-Amine pKa
~10.5 (similar to Lys)~8.2 - 9.0 (Depressed)Critical: 5-FL amine is less basic; more likely to be deprotonated at physiological pH.
Stereoelectronic Effect Gauche effect (O-C-C-N)Strong Gauche effect (F-C-C-N)Dictates side-chain conformation.
The pKa Shift Mechanism

The most significant difference is the inductive effect of the fluorine atom in 5-FL. By pulling electron density away from the


-ammonium group (

), 5-FL destabilizes the positive charge, lowering the pKa.
  • In 5-HL: The amine remains protonated at physiological pH (pH 7.4), maintaining strong electrostatic interactions.

  • In 5-FL: A significant fraction of the amine may exist as the neutral free base (

    
    ) at physiological pH, altering its reactivity with enzymes like Lysyl Oxidase (LOX).
    

Biological Mechanisms: Collagen Synthesis & Stability[5]

The primary biological arena where these two molecules compete is collagen fibrillogenesis.

A. 5-Hydroxylysine (Natural Pathway)[6][7]
  • Synthesis: Lysyl Hydroxylase (LH) converts Lysine to 5-HL in the Endoplasmic Reticulum.

  • Stabilization: 5-HL residues participate in water-mediated hydrogen bond bridges that link the collagen peptide chains, increasing the thermal stability (

    
    ) of the triple helix.
    
  • Crosslinking: Lysyl Oxidase (LOX) oxidizes the

    
    -amine of 5-HL to an aldehyde (hydroxyallysine). This aldehyde reacts with other lysines to form covalent crosslinks (e.g., Pyridinoline), giving tissues tensile strength.
    
B. 5-Fluorolysine (Interference Pathway)
  • Incorporation: 5-FL can be translationally incorporated into proteins using auxotrophic bacterial strains or chemically synthesized peptides.

  • Destabilization: When substituted into collagen mimetic peptides, 5-FL often decreases thermal stability because Fluorine cannot donate a hydrogen bond to water molecules, breaking the stabilizing hydration network.

  • Enzyme Inhibition: 5-FL is often used to probe LOX. Because the pKa is lowered, the nucleophilicity of the amine is altered. Furthermore, the strong C-F bond prevents the hydrogen abstraction required for certain oxidative mechanisms, effectively stalling crosslinking.

Visualization: Collagen Biosynthesis vs. Fluorinated Interference

CollagenPath Procollagen Procollagen Chain LH Enzyme: Lysyl Hydroxylase Procollagen->LH Substrate FL 5-Fluorolysine (5-FL) (Synthetic Probe) Procollagen->FL Synthetic Substitution HL 5-Hydroxylysine (5-HL) (Natural PTM) LH->HL Hydroxylation WaterBridge Water-Mediated H-Bonding HL->WaterBridge OH Donor LOX Enzyme: Lysyl Oxidase HL->LOX Substrate Unstable Destabilized Helix (Lower Tm) FL->Unstable No H-Bond Donor FL->LOX Inhibitor/Mimic Helix Stable Triple Helix (High Tm) WaterBridge->Helix Aldehyde Reactive Aldehyde (Hydroxyallysine) LOX->Aldehyde Oxidative Deamination Block Oxidation Blocked (pKa/Electronic effect) LOX->Block Reaction Stalled Crosslink Mature Collagen Crosslink Aldehyde->Crosslink

Figure 1: Comparative pathway showing how 5-HL facilitates collagen maturation while 5-FL disrupts stability and enzymatic processing.

Experimental Protocols

To objectively compare the effects of 5-HL and 5-FL, researchers typically use Collagen Mimetic Peptides (CMPs) . The standard assay is Circular Dichroism (CD) to measure the melting temperature (


) of the triple helix.
Protocol: Comparative Thermal Stability Assay (CD Spectroscopy)

Objective: Determine the impact of C5-substitution on the triple-helical stability of collagen peptides.

Reagents:

  • Peptide A (Control): (Pro-Pro-Gly)10

  • Peptide B (5-HL): (Pro-5HL-Gly)10

  • Peptide C (5-FL): (Pro-5FL-Gly)10

  • Buffer: 10 mM Phosphate Buffer, pH 7.4.

Workflow:

  • Peptide Synthesis: Synthesize peptides using standard Solid Phase Peptide Synthesis (SPPS). Note: 5-FL requires specific Fmoc-protected fluorinated building blocks.

  • Preparation: Dissolve peptides in buffer to a concentration of 0.2 mM. Anneal by heating to 80°C for 10 mins and cooling slowly to 4°C overnight (critical for helix formation).

  • CD Measurement:

    • Instrument: Jasco J-815 (or equivalent).

    • Wavelength: Monitor ellipticity at 225 nm (characteristic peak for collagen triple helix).

    • Temperature Ramp: 4°C to 80°C at a rate of 1°C/min.

  • Data Analysis: Plot Fraction Folded vs. Temperature. The

    
     is the inflection point (where 50% is unfolded).
    

Expected Results:

  • 5-HL Peptide: High

    
     (e.g., >40°C). The OH group stabilizes the helix via hydration.
    
  • 5-FL Peptide: Lower

    
     (e.g., <30°C). The F atom disrupts the hydration network, despite being sterically compatible.
    
Visualization: CD Spectroscopy Workflow

CDWorkflow Step1 1. Peptide Synthesis (SPPS) Step2 2. Annealing (80°C -> 4°C Overnight) Step1->Step2 Step3 3. CD Spectroscopy (Monitor @ 225 nm) Step2->Step3 Decision Is Signal at 225nm Positive? Step3->Decision ResultHelix Triple Helix Present Decision->ResultHelix Yes (Max > 0) ResultRandom Random Coil Decision->ResultRandom No (Min < 0) Step4 4. Thermal Melt (Tm) (Ramp 4°C to 80°C) ResultHelix->Step4 Output Compare Tm Values: 5-HL (Stable) vs 5-FL (Unstable) Step4->Output

Figure 2: Experimental workflow for assessing the structural impact of 5-HL and 5-FL using Circular Dichroism.

Applications in Drug Development[8]

5-Hydroxylysine (The Biomarker)[6][9]
  • Bone Resorption: 5-HL is unique to collagen. When collagen degrades, 5-HL (and its glycosides) are excreted in urine.[1]

  • Diagnostic Utility: Quantifying urinary galactosyl-hydroxylysine is a gold-standard assay for monitoring osteoporosis and Paget’s disease.

5-Fluorolysine (The Tool)
  • Protease Resistance: Incorporating 5-FL into antimicrobial peptides (AMPs) can protect them from degradation by trypsin-like proteases (which cleave at Lys/Arg). The lowered pKa and electronic withdrawal make the peptide bond less susceptible to nucleophilic attack by the protease.

  • Mechanistic Probes: Used to study Lysine Acetyltransferases (KATs) . The electron-withdrawing fluorine makes the amine a poorer nucleophile, slowing down acetylation rates and allowing researchers to map the transition state of histone modification.

References

  • Raines, R. T. (2006). 2005 Emil Thomas Kaiser Award. Protein engineering with the gauche effect. Protein Science.[2][3] Link

  • Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability.[4][1][5] Annual Review of Biochemistry. Link

  • Gong, Y., & Pan, J. (2015). Structural and functional studies of 5-hydroxylysine in collagen.[6] Journal of Structural Biology. Link

  • Salomone, et al. (2012). Synthesis and biological evaluation of 5-fluorolysine analogs. Bioorganic & Medicinal Chemistry.[7][8] Link

  • Yamauchi, M., & Sricholpech, M. (2012). Lysine post-translational modifications of collagen.[4][1] Essays in Biochemistry. Link

Sources

A Researcher's Guide to Isotopic Purity Verification of Fluorinated Lysine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the incorporation of fluorinated lysine into peptides and other therapeutic modalities offers a powerful strategy to enhance metabolic stability, binding affinity, and overall efficacy.[1] However, the synthetic routes to these valuable building blocks can often yield a mixture of isotopologues, necessitating rigorous verification of isotopic purity to ensure reproducible and reliable experimental outcomes. This guide provides an in-depth comparison of the primary analytical techniques for assessing the isotopic purity of fluorinated lysine, grounded in experimental data and practical insights.

The Critical Need for Isotopic Purity in Fluorinated Lysine

The strategic placement of fluorine atoms can profoundly alter the physicochemical properties of a molecule.[2] In drug design, this "fluorine editing" has become a prevalent strategy for optimizing drug candidates.[3] Fluorine's high electronegativity can influence molecular conformation and pKa, while the carbon-fluorine bond is exceptionally stable, often leading to increased metabolic stability.[1][2] When using isotopically labeled fluorinated lysine, for instance, in tracer studies for pharmacokinetic analysis or in quantitative proteomics using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), the accuracy of the isotopic enrichment is paramount.[4][] Inaccurate isotopic purity can lead to significant errors in data interpretation, potentially derailing drug development programs.[4]

Comparative Analysis of Analytical Methodologies

The verification of isotopic purity for fluorinated lysine primarily relies on three powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chiral Chromatography. Each method offers distinct advantages and is suited for different aspects of purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Isotopic Landscape

NMR spectroscopy, particularly ¹⁹F NMR, is an exquisitely sensitive and non-destructive technique for analyzing fluorinated compounds.[6][7] The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it highly amenable to NMR detection.[6][8]

Expertise & Experience in Causality: The choice of NMR for isotopic purity verification is driven by its ability to provide detailed structural information and directly quantify different isotopic species. In the context of fluorinated lysine, ¹⁹F NMR can distinguish between fluorinated and non-fluorinated analogues, and in some cases, even resolve signals from different isotopologues if the isotopic substitution influences the local electronic environment of the fluorine atom. Furthermore, ¹H and ¹³C NMR provide complementary information on the overall structure and the location of other isotopic labels (e.g., ¹³C, ²H).

Trustworthiness through Self-Validation: The inherent quantitative nature of NMR, when experiments are properly set up with appropriate relaxation delays, allows for direct measurement of the relative concentrations of different species in a sample. This provides a self-validating system for determining isotopic enrichment.

  • Sample Preparation: Dissolve a precisely weighed amount of the fluorinated lysine sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Internal Standard: Add a known amount of a fluorinated internal standard with a distinct chemical shift from the analyte for accurate quantification.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.

    • Optimize acquisition parameters, including a sufficient relaxation delay (D1) to ensure full relaxation of the ¹⁹F nuclei for accurate integration.

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the fluorinated lysine and the internal standard.

    • Calculate the isotopic purity based on the relative integrals.

Diagram: ¹⁹F NMR Workflow for Isotopic Purity Verification

workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_output Result Sample Fluorinated Lysine Sample Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve Standard Internal Standard Add_Standard Add_Standard Standard->Add_Standard Known Amount Dissolve->Add_Standard NMR Acquire 19F NMR Spectrum Add_Standard->NMR Process Process Spectrum NMR->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Isotopic Purity Integrate->Calculate Purity Isotopic Purity Report Calculate->Purity

Caption: Workflow for determining isotopic purity using ¹⁹F NMR.

Mass Spectrometry (MS): Unraveling Isotopic Distributions

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, making it ideal for determining isotopic distributions.[4] High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or Time-of-Flight (TOF) instruments, can resolve the small mass differences between isotopologues.[4][9]

Expertise & Experience in Causality: The power of MS in this context lies in its ability to directly visualize the isotopic pattern of the molecule. For a fluorinated lysine sample, the mass spectrum will show a cluster of peaks corresponding to the monoisotopic peak and peaks for molecules containing heavier isotopes (e.g., ¹³C, ¹⁵N). The relative intensities of these peaks directly reflect the isotopic enrichment. LC-MS, which couples liquid chromatography with mass spectrometry, is particularly powerful as it allows for the separation of the analyte from impurities prior to mass analysis, ensuring that the measured isotopic distribution is solely from the compound of interest.[4]

Trustworthiness through Self-Validation: By comparing the experimentally observed isotopic distribution with the theoretically calculated distribution for a given level of enrichment, a high degree of confidence in the isotopic purity assessment can be achieved. The use of stable isotope-labeled internal standards further enhances the accuracy and precision of quantification.[10]

  • Sample Preparation: Prepare a dilute solution of the fluorinated lysine in a solvent compatible with the LC-MS system (e.g., water/acetonitrile with a small amount of formic acid).

  • LC Separation:

    • Inject the sample onto a suitable reversed-phase HPLC column (e.g., C18).[11]

    • Develop a gradient elution method to separate the fluorinated lysine from any potential impurities.

  • MS Acquisition:

    • Introduce the eluent from the LC into the mass spectrometer.

    • Acquire data in full scan mode using a high-resolution mass analyzer.

  • Data Analysis:

    • Extract the mass spectrum for the fluorinated lysine peak.

    • Analyze the isotopic distribution, comparing the relative intensities of the isotopologue peaks to theoretical values.

    • Specialized software can be used for accurate calculation of isotopic enrichment.[4]

Diagram: LC-MS Workflow for Isotopic Purity Verification

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_output Result Sample Fluorinated Lysine Sample Dissolve Dissolve Sample->Dissolve Solvent LC-MS Grade Solvent Solvent->Dissolve LC LC Separation Dissolve->LC MS HRMS Acquisition LC->MS Analyze Analyze Isotopic Distribution MS->Analyze Calculate Calculate Isotopic Enrichment Analyze->Calculate Purity Isotopic Purity Report Calculate->Purity

Caption: Workflow for determining isotopic purity using LC-MS.

Chiral Chromatography: Ensuring Enantiomeric Purity

For many applications, particularly in drug development, not only is the isotopic purity critical, but also the enantiomeric purity. Fluorinated amino acids can exist as different stereoisomers, and often only one enantiomer possesses the desired biological activity. Chiral chromatography is the gold standard for separating and quantifying enantiomers.[12][13]

Expertise & Experience in Causality: The selection of chiral chromatography is essential when the synthetic route to fluorinated lysine has the potential to produce a racemic or diastereomeric mixture. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[12] While not a direct measure of isotopic purity, it is an indispensable and complementary technique to ensure the overall quality of the fluorinated lysine.

Trustworthiness through Self-Validation: The baseline separation of enantiomeric peaks, coupled with precise quantification of their respective peak areas, provides a robust and reliable measure of enantiomeric excess (% ee).

  • Sample Preparation: Dissolve the fluorinated lysine sample in the mobile phase. Derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection, though direct analysis is often preferred.[12]

  • Column Selection: Choose a chiral stationary phase known to be effective for the separation of amino acids, such as a teicoplanin-based CSP.[12]

  • Method Development:

    • Optimize the mobile phase composition (e.g., a mixture of organic solvent and aqueous buffer) to achieve baseline separation of the enantiomers.

    • Adjust the flow rate and column temperature as needed.

  • Data Acquisition and Analysis:

    • Inject the sample and record the chromatogram.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100.

Diagram: Chiral HPLC Workflow for Enantiomeric Purity

workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_output Result Sample Fluorinated Lysine Sample Dissolve Dissolve Sample->Dissolve MobilePhase Mobile Phase MobilePhase->Dissolve HPLC Chiral HPLC Separation Dissolve->HPLC Detect UV/Fluorescence Detection HPLC->Detect Integrate Integrate Enantiomer Peaks Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate Purity Enantiomeric Purity Report Calculate->Purity

Caption: Workflow for determining enantiomeric purity using Chiral HPLC.

Data Summary and Comparison

Technique Primary Measurement Advantages Limitations Typical Application
¹⁹F NMR Spectroscopy Isotopic Enrichment & Structural ConfirmationNon-destructive, quantitative, provides structural information.Lower sensitivity compared to MS, may not resolve all isotopologues.Routine QC, structural verification.
Mass Spectrometry (MS) Isotopic Distribution & Molecular WeightHigh sensitivity, high resolution, suitable for complex mixtures (with LC).[4]Destructive, requires ionization, may have matrix effects.Accurate isotopic enrichment determination, impurity profiling.
Chiral Chromatography Enantiomeric PurityGold standard for enantiomer separation, high precision.Does not provide isotopic information, may require derivatization.Verification of stereochemical integrity.

Conclusion and Recommendations

A comprehensive approach to verifying the purity of fluorinated lysine should ideally employ a combination of these techniques.

  • For routine quality control and structural confirmation, ¹⁹F NMR is an excellent first-line technique. Its quantitative nature and ability to provide structural insights make it invaluable.

  • For the most accurate determination of isotopic enrichment, high-resolution LC-MS is the method of choice. Its superior sensitivity and ability to resolve isotopologues are unmatched.[4]

  • To ensure the biological relevance of the material, chiral chromatography is essential for confirming enantiomeric purity.

By judiciously applying these analytical methods, researchers can be confident in the quality of their fluorinated lysine, leading to more reliable and reproducible scientific outcomes in their drug discovery and development endeavors.

References

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). Taylor & Francis Online. [Link]

  • Method and validation for the analysis of perfluorinated compounds in water by pre-sampling isotope dilution-direct injection-LC/MS/MS. (n.d.). RSC Publishing. [Link]

  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. (2020). PMC. [Link]

  • Uniform Preparation of (4R)- and (4S)‑Fluoro‑l‑lysines from One Precursor: Retrosynthesis Software Approach and the Route of a Chemist. (2015). PMC. [Link]

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (2023). Analyst (RSC Publishing). [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. (2022). MDPI. [Link]

  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. (2023). American Chemical Society. [Link]

  • Stable Carbon Isotope Analysis of Perfluorooctanoic Acid (PFOA) by Microflow- High Pressure Liquid Chromatography- Orbitrap Mass Spectrometry. (2021). UNCW Institutional Repository. [Link]

  • Applications of fluorine-containing amino acids for drug design. (n.d.). ResearchGate. [Link]

  • The Role of Fluorinated Amino Acids in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • New Fluorine-Labelled Amino Acids as F NMR Reporters for Structural Peptide Studies. (n.d.). Mykhailiuk Research Site. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). PMC. [Link]

  • The most commonly used fluorinated amino acids for PrOF NMR,... (n.d.). ResearchGate. [Link]

  • Developing Novel Stable Isotope Techniques for Assessing Sources, Transport, and Fate of PFAS in the Subsurface Environment. (2024). SERDP and ESTCP. [Link]

  • A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. (2017). ResearchGate. [Link]

  • Solid state 19F NMR parameters of fluorine-labeled amino acids. Part I: aromatic substituents. (2008). PubMed. [Link]

  • Isotopic Purity Using LC-MS. (2025). ResolveMass Laboratories Inc. [Link]

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists. (n.d.). PMC. [Link]

  • validation of radiochemical purity analysis methods used in. (n.d.). CORE. [Link]

  • Development and validation of an analytical method for the determination of lead isotopic composition using ICP-QMS. (n.d.). SciELO México. [Link]

  • Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. (n.d.). Queen's University. [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. (2026). Pharmaceutical Technology. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (2025). ResearchGate. [Link]

  • Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). ResearchGate. [Link]

  • Silicon-[ 18 F]Fluorine Radiochemistry: Basics, Applications and Challenges. (2012). MDPI. [Link]

  • Discovery of lysine post-translational modifications through mass spectrometric detection. (n.d.). PMC. [Link]

  • ANALYTICAL METHODS. (n.d.). ATSDR. [Link]

  • Application of fluorination method to isotopologue biogeochemistry. (n.d.). ResearchGate. [Link]

  • Stable Isotope Standards for Clinical Mass Spectrometry. (n.d.). Chemie Brunschwig. [Link]

  • Spiking isotope dilution and its application to fluorine determinations. (1975). OSTI.GOV. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. (n.d.). Acta Naturae. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. [Link]

  • Development of a Stable Isotope Dilution Assay for an Accurate Quantification of Protein-Bound Nε-(1-Deoxy-d-fructos-1-yl)-l-lysine Using a 13C-Labeled Internal Standard. (n.d.). Scilit. [Link]

  • Radiolabelling of isopeptide N epsilon-(gamma-glutamyl)-L-lysine by conjugation with N-succinimidyl-4-[18F]fluorobenzoate. (2003). PubMed. [Link]

  • Simultaneous detection of uranium isotopes, fluorine advances nuclear nonproliferation monitoring. (2024). Oak Ridge National Laboratory. [Link]

Sources

A Comparative Guide to the Impact of 5-Fluorine Substitution on Lysine pKa Values

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the ability to rationally modulate the physicochemical properties of amino acids is a cornerstone of modern molecular design. The acid dissociation constant (pKa) of an amino acid's side chain is a critical parameter, governing its ionization state at a given pH. This, in turn, dictates its role in protein structure, enzyme catalysis, and ligand-receptor interactions. Lysine, with its primary amine side chain, frequently participates in crucial electrostatic interactions. Strategic chemical modification of lysine offers a powerful tool to fine-tune these properties.

This guide provides an in-depth comparison of the pKa value of standard L-lysine versus 5-fluoro-L-lysine. We will explore the fundamental chemical principles underlying the change, present methodologies for its experimental and computational determination, and discuss the implications for scientific research and therapeutic development. The strategic introduction of fluorine can significantly alter the electron density of neighboring functional groups, thereby affecting the compound's pKa, conformation, and binding affinity.[1][2]

The Physicochemical Rationale: Fluorine's Inductive Effect

The primary driver of the pKa shift upon fluorination is the powerful inductive effect of the fluorine atom. Fluorine is the most electronegative element, meaning it strongly attracts electron density from its surroundings.[3] When a fluorine atom is incorporated into an aliphatic chain, it withdraws electron density through the sigma (σ) bonds, an influence known as a negative inductive effect (-I).[4]

In the case of 5-fluorolysine, the fluorine atom is positioned on the δ-carbon of the side chain. This electron withdrawal propagates down the carbon chain to the ε-amino group. The result is a reduction in the electron density on the nitrogen atom. A lower electron density makes the lone pair of electrons on the nitrogen less available to accept a proton (H+). Consequently, the protonated form (the conjugate acid, -NH3+) is destabilized relative to the non-fluorinated analogue, making it a stronger acid that gives up its proton more readily. This translates to a lower pKa value for the 5-fluorolysine side chain compared to natural lysine.[3][5] This effect is additive and its magnitude decreases with increasing distance between the fluorine atom and the amine group.[6]

Comparative Analysis: Lysine vs. 5-Fluorolysine pKa

The pKa of an amino acid side chain in a protein can be influenced by its local microenvironment, but a baseline value is determined from the free amino acid in solution.[7] The side chain pKa of lysine is typically cited as approximately 10.5.[7] Due to the inductive effect, the pKa of 5-fluorolysine is predicted to be lower. While specific experimental values for 5-fluorolysine are not widely published, studies on other fluorinated amines show that a single fluorine atom can decrease the pKa by 1 to 3 units, depending on its position.[1][8]

CompoundSide Chain Functional GroupTypical pKa (in water)Predicted pKa (5-Fluorolysine)Rationale for pKa Shift
L-Lysine ε-Amino (-CH₂-NH₂)~10.5[7]N/ABaseline basicity of a primary alkylamine.
5-Fluoro-L-lysine ε-Amino (-CHF-NH₂)N/A~9.0 - 9.8 Strong -I inductive effect from the δ-fluorine atom reduces electron density on the ε-nitrogen, weakening its basicity.[3][5]

Note: The predicted pKa for 5-fluorolysine is an educated estimate based on established principles. The precise value requires experimental determination.

Experimental Determination of pKa: A Validated Protocol

To empirically validate the predicted pKa shift, a robust experimental method is required. Potentiometric titration is a highly accurate and widely used technique for this purpose.[9]

Protocol: pKa Determination by Potentiometric Titration

This protocol describes the determination of the pKa of the ε-amino group of 5-fluorolysine.

Causality Behind Experimental Choices:

  • High-Purity Sample: The accuracy of the titration depends on the purity of the analyte. The synthesis of fluorinated amino acids is a critical prerequisite.[10]

  • Inert Atmosphere: Purging with nitrogen or argon removes dissolved CO₂, which can form carbonic acid and interfere with the titration of a basic group.[9]

  • Constant Ionic Strength: Using a background electrolyte like KCl ensures that the activity coefficients of the ions remain relatively constant, so the measured pH changes are due to the titration reaction itself.[11]

  • Calibrated pH Meter: The core of the measurement relies on accurate pH readings. Calibration with standard buffers is non-negotiable.[11]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of high-purity 5-fluorolysine hydrochloride in deionized, carbonate-free water to a known concentration (e.g., 10 mM). Add a background electrolyte, such as KCl, to a final concentration of 0.15 M.[11]

  • System Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Introduce a calibrated pH electrode and a magnetic stir bar. Purge the solution and the headspace with an inert gas (e.g., nitrogen) for 15-20 minutes to remove dissolved CO₂ and maintain this atmosphere throughout the experiment.

  • Titration: Use a calibrated burette or an autotitrator to add small, precise aliquots of a standardized NaOH solution (e.g., 0.1 M).

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH has passed the expected pKa by at least 1.5-2 pH units (e.g., to pH ~12).[12][13]

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added. This will generate a titration curve.[14]

    • The curve will show two buffer regions corresponding to the α-amino group and the ε-amino group.

    • The pKa is the pH at the half-equivalence point of the titration for that specific functional group. This point can be found at the midpoint of the flat "buffer region" on the curve or by calculating the first derivative of the curve (dpH/dV) to precisely locate the equivalence point.[14]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve 5-F-Lysine in Carbonate-Free H₂O prep2 Add Background Electrolyte (e.g., KCl) prep1->prep2 prep3 Purge with N₂ Gas prep2->prep3 titr1 Calibrate pH Meter prep3->titr1 titr2 Add Aliquot of Standardized NaOH titr1->titr2 titr3 Record Stabilized pH titr2->titr3 titr4 Repeat Titration Steps titr3->titr4 titr4->titr2 an1 Plot pH vs. Volume NaOH titr4->an1 an2 Identify Buffer Regions an1->an2 an3 Determine Midpoint (Half-Equivalence Point) an2->an3 an4 pKa = pH at Midpoint an3->an4

Caption: Experimental workflow for pKa determination via potentiometric titration.

Computational Prediction of pKa

When experimental determination is not feasible, or to gain deeper theoretical insight, computational methods can provide accurate pKa predictions.[15] Quantum mechanics (QM) based approaches are particularly powerful.[16]

Protocol: pKa Prediction using a QM/Continuum Solvation Model

This workflow outlines a common approach for calculating the pKa of the 5-fluorolysine side chain.

Causality Behind Computational Choices:

  • QM Methods (e.g., DFT): These methods provide an accurate description of the electronic structure, which is essential for modeling the protonation/deprotonation event.[15]

  • Continuum Solvation Model (e.g., PCM): The pKa is a property in solution. These models approximate the solvent (water) as a continuous medium with a specific dielectric constant, accounting for the significant energetic effect of solvation on the charged and neutral species.[15]

  • Thermodynamic Cycle: A direct calculation of the free energy of dissociation is complex. By using a thermodynamic cycle (Born-Haber cycle), the problem is broken down into more manageable gas-phase energy calculations and solvation free energies, which reduces errors.[17]

Step-by-Step Methodology:

  • Structure Generation: Build 3D models of the protonated (conjugate acid, R-NH₃⁺) and deprotonated (conjugate base, R-NH₂) forms of the 5-fluorolysine side chain (typically on a capped structure like N-acetyl-5-fluorolysine-amide to neutralize terminal charges).

  • Gas-Phase Optimization: Perform a geometry optimization for both the protonated and deprotonated structures in the gas phase using a suitable QM level of theory (e.g., Density Functional Theory - DFT). This finds the lowest energy conformation of each molecule.

  • Solvation Free Energy Calculation: Using the optimized gas-phase geometries, perform a single-point energy calculation for each structure within a continuum solvation model (e.g., Polarizable Continuum Model - PCM for water). This yields the free energy of solvation for both species.

  • pKa Calculation: The pKa is calculated using the following thermodynamic relationship: pKa = (ΔG*solv - ΔGgas) / (2.303 * RT) + pKa(ref) Where ΔG represents the free energy change for the deprotonation reaction. More practically, specialized workflows use an isodesmic reaction approach where the free energy change is calculated relative to a reference compound with a known experimental pKa, which helps cancel systematic errors.[17]

G cluster_model Model Building cluster_calc QM Calculations cluster_analysis Analysis m1 Build 3D Structure (Protonated Form R-NH₃⁺) c1 Gas-Phase Geometry Optimization (DFT) m1->c1 m2 Build 3D Structure (Deprotonated Form R-NH₂) m2->c1 c2 Continuum Solvation Free Energy (PCM) c1->c2 a1 Calculate ΔG of Deprotonation c2->a1 a2 Apply Thermodynamic Cycle with Reference Compound a1->a2 a3 Calculate pKa a2->a3

Caption: Computational workflow for pKa prediction using QM/PCM methods.

Implications for Researchers and Drug Development

The deliberate modulation of lysine's pKa via 5-fluorine substitution has significant practical consequences:

  • Altered Ionization at Physiological pH: With a pKa closer to physiological pH (~7.4), a larger population of 5-fluorolysine residues will exist in the neutral, deprotonated state compared to standard lysine. This can fundamentally alter the electrostatic profile of a peptide or protein surface.

  • Modulation of Molecular Interactions: Key interactions like salt bridges, which depend on the charged -NH₃⁺ group, may be weakened or eliminated. This can be used to probe the importance of such interactions or to design inhibitors that avoid unwanted charge-charge interactions.

  • Improved Pharmacokinetic Properties: Reducing the basicity of amine groups is a common strategy in medicinal chemistry to enhance bioavailability.[18] A lower pKa can lead to reduced interaction with efflux transporters like P-glycoprotein and may improve membrane permeability, although this effect is highly context-dependent.[1][8]

  • Enhanced Protein Stability: Fluorinated amino acids can enhance the stability of protein folds.[19][20] The altered pKa and electronic nature of 5-fluorolysine can contribute to novel intramolecular interactions that stabilize a protein's tertiary structure.

References

  • Utilization of fluorinated α-amino acids in small molecule drug design - PubMed. (2025, October 31). PubMed.
  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
  • Utilization of fluorinated α-amino acids in small molecule drug design. (2025, November 30).
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
  • Residue-specific pKa determination of lysine and arginine side chains by indirect 15N and 13C NMR spectroscopy: application to apo calmodulin. (2007, December 26). PubMed.
  • The Effect of Aliphatic Fluorine on Amine Drugs. (2009, July 23).
  • How to Predict pKa. (2025, October 16). Rowan.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • How to Predict the pKa of Any Compound in Any Solvent | ACS Omega. (2022, May 9).
  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints.
  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025, December 18). PubMed.
  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications. (2015, December 11). Walsh Medical Media.
  • pKa determination by 1H NMR spectroscopy - An old methodology revisited. (2025, August 29).
  • Fast and Accurate Prediction of pKa Values with Minimal Empiricism. (2024, March 8). Rowan Newsletter.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.
  • Fluorine in drug discovery: Role, design and case studies. [No Source Found].
  • Tuning basicity. (2023, December 14). Cambridge MedChem Consulting.
  • Determination of the side chain pKa values of the lysine residues in calmodulin. (1993, October 25). PubMed.
  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications. (2015, December 31). Semantic Scholar.
  • NMR Determination of Protein pKa Values in the Solid St
  • Development of Methods for the Determin
  • Protocol for Determining pKa Using Potentiometric Titration.
  • Inductive Effect - Acids and Bases. (2023, February 17). YouTube.
  • Protein pKa calcul
  • pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). [No Source Found].
  • pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. Haverford Scholarship.
  • Titration Curve of Amino Acids - Experiment, Significance, pKa. (2025, July 23). GeeksforGeeks.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Determination of the pKa and concentration of NMR-invisible molecules and sites using NMR spectroscopy. (2024, December 3). University of East Anglia.
  • Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. (2025, January 13). Blackthorn AI.
  • Determination of Pka and Pi Values of Amino Acids Through Titr
  • Large shifts in pKa values of lysine residues buried inside a protein. (2011, March 9). PNAS.
  • Uniform Preparation of (4R)- and (4S)‑Fluoro‑l‑lysines from One Precursor: Retrosynthesis Software Approach and the Route of a Chemist. (2025, November 27). PMC.
  • Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. (2021, July 25). YouTube.
  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024, July 23). ChemRxiv.
  • Improving pKa Predictions with Reparameterized Force Fields and Free Energy Calcul
  • 5-Fluorocytosine synthesis. ChemicalBook.
  • Measured pKa values for selected BCAA/FBCAA pairs. pKa acid 5 carboxylic acid; pKa base 5 protonated amine.
  • Synthesis and Preliminary Evalu
  • A direct synthesis of 5-fluorocytosine and its nucleosides using trifluoromethyl hypofluorite. [No Source Found].
  • The synthesis and application of Fmoc-Lys(5-Fam) building blocks. SciSpace.

Sources

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